ICI 56780
Description
Properties
IUPAC Name |
methyl 6-butyl-4-oxo-7-(2-phenoxyethoxy)-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-3-4-8-16-13-18-20(24-15-19(22(18)25)23(26)27-2)14-21(16)29-12-11-28-17-9-6-5-7-10-17/h5-7,9-10,13-15H,3-4,8,11-12H2,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRISVJICBWWKJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1OCCOC3=CC=CC=C3)NC=C(C2=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173554 | |
| Record name | WR 197236 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19828-70-7 | |
| Record name | 6-Butyl-4-hydroxy-3-methoxycarbonyl-7-beta-phenoxyethoxyquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019828707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WR 197236 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Mechanism of Action of ICI 56780 Against Plasmodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ICI 56780 is a 4(1H)-quinolone ester that exhibits potent antimalarial activity, including causal prophylactic and blood schizontocidal effects against Plasmodium species.[1] This technical guide provides an in-depth analysis of the core mechanism of action of this compound, focusing on its interaction with the parasite's mitochondrial electron transport chain. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to support further research and drug development efforts in the field of antimalarials.
Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex
The primary mechanism of action of this compound against Plasmodium is the inhibition of the mitochondrial electron transport chain (mETC) at the level of the cytochrome bc1 complex, also known as complex III.[2][3] This mode of action is strongly supported by the observed cross-resistance between this compound and atovaquone, a well-characterized cytochrome bc1 inhibitor.[1][2]
The cytochrome bc1 complex plays a crucial role in the parasite's cellular respiration and metabolic processes. By binding to this complex, this compound disrupts the transfer of electrons from ubiquinol to cytochrome c. This inhibition has two major downstream consequences for the parasite:
-
Collapse of the Mitochondrial Membrane Potential (ΔΨm): The electron transport chain is essential for maintaining the electrochemical gradient across the inner mitochondrial membrane. Inhibition by this compound leads to a rapid depolarization of this membrane, disrupting essential mitochondrial functions.
-
Inhibition of Pyrimidine Biosynthesis: The Plasmodium mETC is a critical electron sink for the enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine biosynthesis pathway. By blocking the mETC, this compound indirectly inhibits DHODH, thereby starving the parasite of the necessary precursors for DNA and RNA synthesis.
This dual-pronged attack on the parasite's energy metabolism and nucleic acid synthesis ultimately leads to cell death.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound on the Plasmodium mitochondrial electron transport chain.
Quantitative Data
| Parameter | Value | Model System | Reference |
| Suppressive Dose | 2.5 mg/kg (subcutaneous, 3 days) | Plasmodium berghei in mice | Ryley and Peters, 1970[4] |
| ED50 | 0.05 mg/kg | Rodent malaria models | Cross et al., 2011[5] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound and other cytochrome bc1 inhibitors.
In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7, Dd2 strains)
-
Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II)
-
Human erythrocytes (O+)
-
96-well black, clear-bottom microplates
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in a separate 96-well plate.
-
In the test plate, add 25 µL of the drug dilutions to each well.
-
Prepare a parasite culture at 0.5% parasitemia and 2% hematocrit.
-
Add 225 µL of the parasite culture to each well of the test plate.
-
Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2).
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I (at a final concentration of 1x) to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the fluorescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Oxygen Consumption Rate (OCR) Assay
This assay directly measures the effect of the compound on parasite respiration.
Materials:
-
Synchronized late-stage P. falciparum culture
-
Seahorse XF96 or similar extracellular flux analyzer
-
Assay medium (e.g., RPMI 1640 without bicarbonate, supplemented with glucose, glutamine, and HEPES)
-
Oligomycin, FCCP, and Antimycin A/Rotenone for mitochondrial stress test
-
This compound stock solution
Procedure:
-
Harvest late-stage parasites and purify them from infected erythrocytes.
-
Seed a known number of parasites per well in the Seahorse XF plate.
-
Pre-incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injector ports of the sensor cartridge with this compound and mitochondrial stress test compounds.
-
Place the sensor cartridge into the Seahorse analyzer for calibration.
-
After calibration, replace the calibration plate with the cell plate and start the assay.
-
Measure the basal OCR, then inject this compound and continue monitoring OCR to determine the inhibitory effect.
-
Subsequently, inject oligomycin, FCCP, and antimycin A/rotenone to assess the overall mitochondrial function.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay measures the depolarization of the mitochondrial membrane, a direct consequence of cytochrome bc1 inhibition.
Materials:
-
P. falciparum culture
-
MitoTracker Red CMXRos or JC-1 dye
-
This compound stock solution
-
Flow cytometer
Procedure:
-
Synchronize parasite culture to the trophozoite stage.
-
Incubate the parasite culture with various concentrations of this compound for a defined period (e.g., 4 hours).
-
Add MitoTracker Red CMXRos (final concentration ~20 nM) to the culture and incubate for 30 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess dye.
-
Analyze the fluorescence intensity of the parasite population using a flow cytometer. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.
Visualization of Experimental Workflows
In Vitro IC50 Determination Workflow
Caption: Workflow for determining the in vitro IC50 value of this compound against P. falciparum.
Mitochondrial Function Analysis Workflow
References
- 1. ICI 56,780 Optimization: Structural-Activity and Relationship Studies of 7-(2-phenoxyethoxy)-4(1H)-quinolones with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial Quinolones: Synthesis, potency, and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of quinolone antimalarials targeting the Plasmodium falciparum mitochondrial respiratory chain for the treatment and prophylaxis of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Synthesis, antimalarial activity, and structure-activity relationship of 7-(2-phenoxyethoxy)-4(1H)-quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Fall of an Antimalarial Candidate: A Technical History of ICI 56780
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 56780, a 4(1H)-quinolone derivative, emerged from early antimalarial research as a compound with notable prophylactic and blood schizonticidal activities. Its development, however, was ultimately curtailed by the rapid emergence of parasite resistance, a challenge that continues to shape the landscape of antimalarial drug discovery. This technical guide provides a comprehensive overview of the discovery, development, and mechanistic understanding of this compound, presenting key data, experimental methodologies, and the biological pathways central to its activity and limitations.
Discovery and Early Development
This compound was identified as a promising antimalarial agent with efficacy against Plasmodium berghei in rodent models. It demonstrated both causal prophylactic activity, preventing the establishment of infection, and blood schizonticidal activity, targeting the disease-causing erythrocytic stages of the parasite.[1][2][3] Initial studies revealed a potent in vivo efficacy, positioning it as a compound of significant interest for further development.
Initial Efficacy Data
The early promise of this compound was supported by its low effective dose in animal models.
| Parameter | Species/Strain | Value | Reference |
| ED50 | Plasmodium berghei (in mice) | 0.05 mg/kg | [3] |
Mechanism of Action: Targeting the Parasite's Powerhouse
The antimalarial activity of 4(1H)-quinolones, the chemical class to which this compound belongs, is primarily attributed to the inhibition of the parasite's mitochondrial electron transport chain (ETC). Specifically, these compounds target the cytochrome bc1 complex (Complex III), a critical enzyme for cellular respiration.
Inhibition of the cytochrome bc1 complex disrupts the Q-cycle, a process essential for the transfer of electrons from ubiquinol to cytochrome c. This blockage has two major downstream consequences for the parasite:
-
Collapse of Mitochondrial Membrane Potential: The disruption of electron flow prevents the pumping of protons across the inner mitochondrial membrane, leading to a collapse of the mitochondrial membrane potential (ΔΨm). This is critical for ATP synthesis and other essential mitochondrial functions.
-
Inhibition of Pyrimidine Biosynthesis: The ETC is crucial for regenerating ubiquinone, a cofactor required by dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of the cytochrome bc1 complex starves DHODH of its substrate, halting the production of pyrimidines necessary for DNA and RNA synthesis, and ultimately leading to parasite death.
The following diagram illustrates the proposed mechanism of action for this compound.
Figure 1: Proposed mechanism of action of this compound.
The Challenge of Resistance and Subsequent Research
The primary obstacle to the clinical development of this compound was the rapid emergence of resistant Plasmodium strains. This led to a cessation of its development as a standalone therapeutic agent. However, the potent scaffold of this compound has served as a template for subsequent structure-activity relationship (SAR) studies aimed at overcoming resistance and improving the compound's pharmacological profile.
These studies have explored modifications at various positions of the 4(1H)-quinolone core to enhance activity against atovaquone-resistant strains (which also target the cytochrome bc1 complex) and to improve metabolic stability.
In Vitro Activity of this compound Analogs
The following table summarizes the in vitro activity of some 4(1H)-quinolone analogs, highlighting the potential for this chemical class.
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Analog 1 | D6 (chloroquine-sensitive) | ~30 | [4] |
| Analog 1 | Dd2 (multidrug-resistant) | ~30 | [4] |
| Analog 1 | Tm90-C2B (atovaquone-resistant) | 66 | [4] |
| Analog 2 | Dd2 (chloroquine-resistant) | picomolar range | [5] |
| Analog 3 | W2 (chloroquine-resistant) | low nanomolar | [2] |
| Analog 3 | TM90-C2B (atovaquone-resistant) | low nanomolar | [2] |
Experimental Protocols
General Synthesis of the 7-(2-Phenoxyethoxy)-4(1H)-quinolone Scaffold
Figure 2: General workflow for the synthesis of 4(1H)-quinolones.
Methodology:
-
Condensation: A substituted aniline is reacted with a diethyl malonate derivative. This reaction is typically carried out at elevated temperatures.
-
Thermal Cyclization: The resulting enamine intermediate undergoes thermal cyclization, often in a high-boiling point solvent like diphenyl ether, to form the 4-hydroxyquinolone-3-carboxylate.
-
Hydrolysis and Decarboxylation: The ester is then hydrolyzed, and the resulting carboxylic acid is decarboxylated to yield the 4(1H)-quinolone core structure.
-
Functionalization: Further chemical modifications, such as alkylation at the N1 position and substitution at other positions, are carried out to produce the final target compound.
In Vivo Antimalarial Activity: 4-Day Suppressive Test (Peter's Test)
This standard test is used to evaluate the in vivo blood schizonticidal activity of a compound in a murine model.
Protocol:
-
Infection: Laboratory mice (e.g., Swiss albino) are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.
-
Treatment: The test compound is administered orally or subcutaneously to groups of infected mice for four consecutive days, starting a few hours after infection. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug (e.g., chloroquine).
-
Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Calculation of Suppression: The average parasitemia of the control group is taken as 100% growth. The percentage suppression of parasitemia for each treated group is calculated using the formula: % Suppression = (1 - (Mean Parasitemia of Treated Group / Mean Parasitemia of Control Group)) * 100
In Vitro Antiplasmodial Activity: SYBR Green I-based Fluorescence Assay
This high-throughput assay is used to determine the 50% inhibitory concentration (IC50) of a compound against the in vitro culture of Plasmodium falciparum.
Protocol:
-
Parasite Culture: P. falciparum is cultured in human red blood cells in RPMI-1640 medium supplemented with serum or AlbuMAX. The culture is synchronized to the ring stage.
-
Drug Dilution: The test compound is serially diluted in a 96-well microplate.
-
Incubation: The synchronized parasite culture is added to the wells containing the drug dilutions and incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the DNA of the parasites.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader. The intensity is proportional to the amount of parasitic DNA, and thus to the parasite growth.
-
IC50 Determination: The fluorescence readings are plotted against the drug concentration, and the IC50 value is calculated using a non-linear regression analysis.
Conclusion
This compound represents a classic case in drug discovery where a potent lead compound was halted by the formidable challenge of drug resistance. While it did not proceed to clinical use, the research surrounding this compound has provided valuable insights into the mechanism of action of 4(1H)-quinolones and has laid the groundwork for the development of new analogs with improved resistance profiles. The story of this compound underscores the critical importance of anticipating and addressing resistance mechanisms in the ongoing fight against malaria. The continued exploration of its scaffold may yet yield novel antimalarial agents with the potential for clinical success.
References
- 1. ICI 56,780 Optimization: Structure-Activity Relationship Studies of 7-(2-Phenoxyethoxy)-4(1H)-quinolones with Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICI 56,780 Optimization: Structural-Activity and Relationship Studies of 7-(2-phenoxyethoxy)-4(1H)-quinolones with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antimalarial activity, and structure-activity relationship of 7-(2-phenoxyethoxy)-4(1H)-quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimalarial Quinolones: Synthesis, potency, and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of 4(1H)-quinolone ICI 56,780
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
ICI 56,780 is a 4(1H)-quinolone compound that has demonstrated notable antimalarial activity. It functions as a causal prophylactic and also exhibits blood schizonticidal effects against Plasmodium berghei.[1] Despite its potential, the development of ICI 56,780 was halted due to the rapid induction of parasite resistance.[1] Recent research has revisited this compound and its analogues to improve physicochemical properties, enhance efficacy, and address cross-resistance with other antimalarials like atovaquone.[1] This document provides a comprehensive overview of the available pharmacological data on ICI 56,780 and related 4(1H)-quinolone derivatives, detailing its mechanism of action, structure-activity relationships, and the experimental protocols used in its evaluation.
Introduction
The 4-quinolone core structure is a foundational scaffold in medicinal chemistry, leading to the development of numerous therapeutic agents, most notably the broad-spectrum quinolone antibiotics.[2][3] These antibiotics typically exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[2] The compound ICI 56,780, a 4(1H)-quinolone, was investigated for its antimalarial properties. While showing initial promise, its development was hampered by the emergence of resistance.[1] This guide synthesizes the findings from structure-activity relationship (SAR) studies aimed at optimizing this chemical series for improved antimalarial activity and a more favorable resistance profile.[1]
Mechanism of Action
While the precise molecular target of ICI 56,780 in Plasmodium is not definitively elucidated in the provided search results, its activity as a causal prophylactic and blood schizonticide suggests interference with essential parasitic life cycle stages.[1] The broader class of quinolone antibiotics acts by inhibiting type II topoisomerases (DNA gyrase and topoisomerase IV), leading to breaks in bacterial chromosomes and cessation of DNA replication.[2] It is plausible that ICI 56,780 and its derivatives exert their antimalarial effect through a similar mechanism, targeting the parasite's DNA replication machinery.
The development of resistance to ICI 56,780 suggests that the parasite can readily adapt to the drug's mechanism of action, likely through mutations in the target enzyme or through efflux pumps that reduce intracellular drug concentration.[1]
Quantitative Pharmacological Data
Recent research has focused on optimizing the 4(1H)-quinolone scaffold of ICI 56,780 to enhance its antimalarial activity and overcome resistance. The following table summarizes key in vitro activity data for newly developed analogues against various P. falciparum strains.
| Compound/Analogue | P. falciparum W2 IC50 (nM) | P. falciparum TM90-C2B IC50 (nM) |
| ICI 56,780 | Data not available | Data not available |
| Analogue 1 | Value | Value |
| Analogue 2 | Value | Value |
| Analogue 3 | Value | Value |
Note: Specific IC50 values for ICI 56,780 and its recent analogues are not detailed in the provided search results. The table structure is provided as a template for organizing such data.
Experimental Protocols
The evaluation of ICI 56,780 and its derivatives involves standard in vitro and in vivo antimalarial assays.
In Vitro Antimalarial Activity Assay
The in vitro activity of the 4(1H)-quinolone compounds is typically assessed against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.
Methodology:
-
Parasite Culture: P. falciparum strains (e.g., W2, TM90-C2B) are maintained in continuous culture using human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Preparation: Compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Procedure:
-
Asynchronous parasite cultures are synchronized at the ring stage.
-
The synchronized cultures are incubated with varying concentrations of the test compounds for a full growth cycle (typically 48-72 hours).
-
Parasite growth inhibition is quantified using a DNA-intercalating fluorescent dye (e.g., SYBR Green I) or by measuring the activity of parasite-specific lactate dehydrogenase (pLDH).
-
-
Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Antimalarial Efficacy Study (P. berghei Mouse Model)
The in vivo efficacy is evaluated using a murine model of malaria.
Methodology:
-
Animal Model: Swiss Webster or similar mice are used.
-
Infection: Mice are infected intravenously or intraperitoneally with Plasmodium berghei.
-
Drug Administration: Test compounds are formulated in a suitable vehicle (e.g., 7% Tween 80/3% ethanol in water) and administered orally or via another relevant route for a set number of days post-infection.
-
Efficacy Assessment:
-
Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.
-
The mean survival time of the treated mice is compared to that of the control group.
-
A compound is considered curative if the treated mice survive for a defined period (e.g., 30 days) without recrudescence of the infection.[1]
-
Signaling Pathways and Experimental Workflows
Generalized Quinolone Mechanism of Action
The following diagram illustrates the general mechanism of action for quinolone antibiotics, which is believed to be relevant to the antimalarial activity of ICI 56,780.
Caption: Proposed mechanism of action for 4(1H)-quinolones.
Experimental Workflow for Antimalarial Drug Screening
This diagram outlines the typical workflow for screening and evaluating potential antimalarial compounds like the derivatives of ICI 56,780.
Caption: Workflow for antimalarial compound evaluation.
Conclusion
ICI 56,780 is a 4(1H)-quinolone with demonstrated antimalarial properties that was ultimately sidelined due to the rapid emergence of resistance.[1] However, its chemical scaffold remains a point of interest for the development of new antimalarial agents. Modern SAR studies are focused on modifying the 4(1H)-quinolone structure to improve potency, particularly against resistant parasite strains, and to enhance metabolic stability.[1] The success of these optimization efforts, as demonstrated by the curative potential of new analogues in murine models, suggests that the 4(1H)-quinolone class of compounds may yet yield a valuable new therapeutic for the treatment of malaria.[1] Further research is necessary to fully characterize the pharmacological and safety profiles of these next-generation compounds.
References
The Resurgence of a Quinolone: A Technical Guide to ICI 56780 as a Causal Prophylactic Antimalarial
For Researchers, Scientists, and Drug Development Professionals
Abstract
ICI 56780, a 4(1H)-quinolone derivative, demonstrated significant potential as a causal prophylactic and blood schizonticidal agent against malaria in early preclinical studies. Its development, however, was truncated due to the rapid emergence of parasite resistance. In recent years, a renewed interest in this chemical scaffold has led to a re-evaluation of this compound and the development of novel analogs with improved efficacy and resistance profiles. This technical guide provides a comprehensive overview of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and elucidating its mechanism of action through signaling pathway diagrams. This document serves as a resource for researchers and drug development professionals interested in the therapeutic potential of 4(1H)-quinolones as next-generation antimalarials.
Introduction
The global effort to combat malaria is perpetually challenged by the evolution of drug-resistant Plasmodium parasites. This necessitates a continuous pipeline of novel antimalarial agents with diverse mechanisms of action. This compound, a 4(1H)-quinolone, was initially identified for its potent activity against both the pre-erythrocytic (liver) and erythrocytic (blood) stages of the malaria parasite.[1] This dual activity is highly desirable in an antimalarial, as it offers the potential for both preventing the establishment of infection (causal prophylaxis) and treating active disease.
Despite its early promise, the development of this compound was halted due to the rapid selection of resistant parasite strains in rodent models.[1] However, the inherent potency of the 4(1H)-quinolone scaffold has prompted a resurgence of research interest. Modern medicinal chemistry approaches are now being applied to this class of compounds to overcome the limitations of early candidates like this compound, focusing on enhancing efficacy against resistant strains and improving pharmacokinetic properties. This guide synthesizes the available data on this compound, providing a technical foundation for its reconsideration and the advancement of its analogs.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its more recent, potent analogs. The data highlights the in vivo efficacy of the parent compound and the significant improvements in in vitro potency achieved with structural modifications.
Table 1: In Vivo Efficacy of this compound in Rodent Models
| Parameter | Value | Species | Model | Citation |
| ED50 (Blood Schizonticidal) | 0.05 mg/kg | Plasmodium berghei | Mouse | [2] |
| Curative Dose (Radical Cure) | 15 mg/kg | P. berghei | Mouse | [1] |
Table 2: In Vitro Efficacy of this compound Analogs against Plasmodium falciparum
| Compound Class | EC50 Value | Strain(s) | Notes | Citation |
| 7-(2-phenoxyethoxy)-4(1H)-quinolone Analogs | As low as 0.15 nM | Multidrug-resistant | Introduction of ortho-substituted aryl moieties at the 3-position. | [2] |
Table 3: Available Toxicological Data for 4(1H)-Quinolone Analogs
| Compound Class | Observation | Model | Notes | Citation |
| Endochin-like Quinolones (ELQs) | Low cytotoxicity | --- | Suggestive of a favorable therapeutic index in vivo. | [3] |
| GSK Pyridone (Structural Analog) | Unexpected acute toxicity | Rat | Putatively linked to inhibition of mammalian cytochrome bc1 complex. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide comprehensive protocols for key experiments relevant to the evaluation of causal prophylactic antimalarials like this compound.
In Vivo Causal Prophylaxis Assay (Rodent Model)
This protocol is based on the widely used Plasmodium berghei mouse model to assess the ability of a compound to prevent the establishment of a blood-stage infection after sporozoite challenge.
Objective: To determine the causal prophylactic efficacy of a test compound.
Materials:
-
Female Swiss Webster mice (or other appropriate strain)
-
Plasmodium berghei sporozoites
-
Test compound (e.g., this compound) dissolved/suspended in an appropriate vehicle
-
Control vehicle
-
Positive control drug (e.g., primaquine)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Mice are infected via intravenous (IV) or intraperitoneal (IP) injection with a standardized number of P. berghei sporozoites.
-
Treatment:
-
Test groups receive the test compound at various doses.
-
A negative control group receives the vehicle only.
-
A positive control group receives a known effective causal prophylactic agent.
-
Treatment is typically administered as a single dose or over a short course (e.g., daily for 3 days) starting shortly before or after sporozoite inoculation.
-
-
Monitoring:
-
Starting from day 3 post-infection, thin blood smears are prepared daily from the tail blood of each mouse.
-
Smears are stained with Giemsa and examined microscopically for the presence of erythrocytic-stage parasites.
-
The day on which parasites are first detected (patency) is recorded for each mouse.
-
-
Data Analysis:
-
The efficacy of the test compound is determined by the delay in or complete prevention of the onset of blood-stage parasitemia compared to the negative control group.
-
The percentage of protected mice (mice that remain parasite-free for the duration of the observation period, typically 14-28 days) is calculated for each dose group.
-
In Vitro Continuous Culture of Plasmodium falciparum
This protocol, based on the method of Trager and Jensen, allows for the continuous in vitro propagation of the asexual erythrocytic stages of P. falciparum, which is essential for determining the intrinsic activity of antimalarial compounds.
Objective: To maintain a continuous culture of P. falciparum for drug susceptibility testing.
Materials:
-
Plasmodium falciparum strain (e.g., 3D7, Dd2)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 supplemented with HEPES, L-glutamine, hypoxanthine, and human serum or Albumax)
-
Culture flasks or plates
-
Incubator with a controlled gas environment (typically 5% CO₂, 5% O₂, 90% N₂)
-
Giemsa stain
-
Microscope
Procedure:
-
Culture Initiation/Maintenance:
-
A suspension of human erythrocytes is infected with P. falciparum parasites.
-
The culture is maintained in complete culture medium at a 2-5% hematocrit.
-
Cultures are incubated at 37°C in a controlled gas environment.
-
-
Medium Change: The culture medium is changed daily to replenish nutrients and remove metabolic waste products.
-
Parasitemia Monitoring:
-
A thin blood smear is prepared from the culture daily or every other day.
-
The smear is stained with Giemsa, and the percentage of infected erythrocytes (parasitemia) is determined by microscopy.
-
-
Sub-culturing: When the parasitemia reaches a desired level (e.g., 2-5%), the culture is diluted with fresh, uninfected erythrocytes and complete medium to maintain a continuous culture.
-
Drug Susceptibility Testing (e.g., IC50 determination):
-
Synchronized parasite cultures (typically at the ring stage) are exposed to serial dilutions of the test compound in 96-well plates.
-
After a defined incubation period (e.g., 48-72 hours), parasite growth is assessed using methods such as microscopy, SYBR Green I-based fluorescence assay, or measurement of parasite-specific lactate dehydrogenase (pLDH) activity.
-
The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a suitable model.
-
Mechanism of Action and Signaling Pathways
The primary mechanism of action for 4(1H)-quinolones, including this compound, is the inhibition of the parasite's mitochondrial electron transport chain (ETC). Specifically, these compounds target the cytochrome bc1 complex (Complex III).[5]
The Parasite Mitochondrial Electron Transport Chain
The Plasmodium ETC is crucial for ATP synthesis and the regeneration of ubiquinone, which is a vital cofactor for other essential metabolic pathways, including pyrimidine biosynthesis.
Inhibition by this compound
This compound and other 4(1H)-quinolones act as competitive inhibitors at the ubiquinol oxidation (Qo) site of the cytochrome bc1 complex. This binding event blocks the transfer of electrons from ubiquinol to cytochrome c, thereby disrupting the entire electron transport chain.
The consequences of this inhibition are twofold:
-
Collapse of the Mitochondrial Membrane Potential: The disruption of electron flow prevents the pumping of protons across the inner mitochondrial membrane, leading to a collapse of the mitochondrial membrane potential and a halt in ATP synthesis via oxidative phosphorylation.
-
Inhibition of Pyrimidine Biosynthesis: The blockage of the ETC leads to an accumulation of reduced ubiquinone (ubiquinol) and a depletion of the oxidized form (ubiquinone). Ubiquinone is an essential cofactor for the enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. The lack of ubiquinone starves the parasite of pyrimidines, which are essential for DNA and RNA synthesis, ultimately leading to parasite death.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and a typical experimental workflow for evaluating causal prophylactic antimalarials.
Caption: Proposed mechanism of action of this compound via inhibition of the cytochrome bc1 complex.
Caption: Experimental workflow for assessing causal prophylactic activity of antimalarial compounds.
Conclusion
This compound represents a compelling, albeit historically challenging, antimalarial scaffold. Its potent causal prophylactic and blood schizonticidal activities underscore the therapeutic potential of the 4(1H)-quinolone class. While the rapid emergence of resistance curtailed its initial development, modern approaches to drug design have reinvigorated interest in this compound class. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research into this compound and its analogs. By leveraging a deeper understanding of its structure-activity relationships and mechanisms of resistance, it may be possible to engineer next-generation 4(1H)-quinolones that fulfill the early promise of this compound as highly effective, resistance-breaking antimalarial agents. The continued exploration of this and other "forgotten" drug candidates will be crucial in the ongoing fight against malaria.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Antimalarial Quinolones: Synthesis, potency, and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Cytochrome bc1 as a Strategy for Single-Dose, Multi-Stage Antimalarial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potent Blood Schizonticidal Activity of ICI 56,780: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive analysis of the blood schizonticidal activity of the antimalarial compound ICI 56,780, a 4(1H)-quinolone ester. Developed for researchers, scientists, and drug development professionals, this document synthesizes available data on its efficacy, outlines detailed experimental methodologies for its evaluation, and visualizes its mechanism of action and experimental workflows.
Executive Summary
ICI 56,780 demonstrated significant promise as a blood schizonticidal agent, particularly against Plasmodium berghei in rodent models. Its development, however, was ultimately curtailed due to the rapid emergence of parasite resistance. This guide revisits the foundational research on ICI 56,780, presenting its quantitative efficacy and the experimental framework used to establish its antimalarial properties. Understanding the profile of this compound offers valuable insights into the development of novel 4(1H)-quinolone-based antimalarials and strategies to overcome resistance.
Quantitative Efficacy of ICI 56,780
The primary measure of the in vivo blood schizonticidal activity of ICI 56,780 was determined using the 4-day suppressive test in mice infected with Plasmodium berghei. The compound exhibited potent activity, as summarized in the table below.
| Compound | Parasite Strain | Host | Efficacy Metric | Value | Reference |
| ICI 56,780 | Plasmodium berghei | Mouse | ED50 | 0.05 mg/kg | [1] |
Table 1: In Vivo Blood Schizonticidal Activity of ICI 56,780
Experimental Protocols
The evaluation of the blood schizonticidal activity of ICI 56,780 was conducted following a standardized in vivo protocol. The methodology is detailed below, based on the established 4-day suppressive test.
In Vivo Blood Schizonticidal Activity Assay (4-Day Suppressive Test)
This test assesses the ability of a compound to inhibit the proliferation of malaria parasites in the blood.
2.1.1. Materials and Reagents:
-
Parasite: Plasmodium berghei (drug-sensitive strain)
-
Host: Laboratory mice (e.g., Swiss albino)
-
Test Compound: ICI 56,780
-
Vehicle: Appropriate solvent for drug formulation (e.g., peanut oil, distilled water with a surfactant)
-
Giemsa Stain: For staining blood films
-
Microscope: With oil immersion objective
2.1.2. Experimental Procedure:
-
Infection: Mice are inoculated intraperitoneally with red blood cells parasitized with P. berghei.
-
Drug Administration: Two hours post-infection, the test compound (ICI 56,780) is administered to the mice. The drug is typically given orally or subcutaneously once daily for four consecutive days. A control group receives only the vehicle.
-
Blood Smear Preparation: On the fifth day (96 hours after the initial infection), thin blood smears are prepared from the tail blood of each mouse.
-
Staining: The blood smears are fixed with methanol and stained with Giemsa stain.
-
Parasitemia Determination: The percentage of parasitized red blood cells (parasitemia) is determined by microscopic examination of the stained blood smears. A minimum of 1000 red blood cells are counted.
-
Efficacy Calculation: The average parasitemia of the control group is considered as 100% parasite growth. The percentage of parasite growth inhibition for the treated groups is calculated using the following formula:
% Inhibition = [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100
-
ED50 Determination: The effective dose that suppresses parasitemia by 50% (ED50) is determined by plotting the percentage of inhibition against the logarithm of the drug doses.
Visualizing Experimental Workflow and Mechanism of Action
To further elucidate the processes involved in the assessment and the biological target of ICI 56,780, the following diagrams are provided.
References
In Vivo and In Vitro Activity of the Antimalarial Candidate ICI 56780: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 56780 is a 4(1H)-quinolone derivative that has demonstrated significant potential as an antimalarial agent. Exhibiting both causal prophylactic and blood schizonticidal activities, this compound has been a subject of interest in the development of new therapies to combat malaria, a disease that continues to pose a significant global health threat. This technical guide provides a comprehensive overview of the available data on the in vivo and in vitro activity of this compound, detailed experimental methodologies, and an exploration of its mechanism of action through signaling pathway diagrams.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for the antimalarial activity of this compound.
| In Vivo Efficacy of this compound against Plasmodium berghei | |
| Parameter | Value |
| Effective Dose 50 (ED50) | 0.05 mg/kg |
| Activity Type | Causal Prophylactic and Blood Schizonticidal |
Mechanism of Action: Targeting the Cytochrome bc1 Complex
The primary mechanism of action for this compound and other 4(1H)-quinolones is the inhibition of the parasite's mitochondrial cytochrome bc1 complex (also known as complex III). This complex is a crucial component of the electron transport chain, responsible for generating a proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. By binding to the cytochrome bc1 complex, this compound disrupts this process, leading to a collapse of the mitochondrial membrane potential and ultimately, parasite death.
While the precise binding site of this compound on the cytochrome bc1 complex has not been definitively elucidated, it is known to interact with either the ubiquinol oxidation (Qo) site or the ubiquinone reduction (Qi) site. Inhibition at either of these sites blocks the electron flow and disrupts the vital energy-producing pathway of the parasite.
Signaling Pathway Diagram
Caption: Inhibition of the Plasmodium cytochrome bc1 complex by this compound.
Experimental Protocols
Detailed experimental protocols for assessing the antimalarial activity of compounds like this compound are crucial for reproducible and comparable results. The following sections outline standardized methodologies for in vivo and in vitro testing.
In Vivo Efficacy Testing: 4-Day Suppressive Test against Plasmodium berghei
This standard model assesses the blood schizonticidal activity of a compound in a murine model.
Experimental Workflow:
Caption: Workflow for the 4-day suppressive test.
Detailed Methodology:
-
Animal Model: Swiss albino mice are typically used.
-
Parasite Strain: A chloroquine-sensitive strain of Plasmodium berghei is used for infection.
-
Infection: Mice are inoculated intraperitoneally with red blood cells parasitized with P. berghei.
-
Drug Administration: Test compounds, including this compound, are administered orally or subcutaneously to groups of infected mice for four consecutive days, starting on the day of infection. A control group receives the vehicle only.
-
Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.
-
Efficacy Calculation: The average parasitemia of the control group is considered as 100%. The percentage of parasite suppression for each treated group is calculated. The ED50 value, the dose that suppresses parasitemia by 50%, is then determined.
In Vitro Susceptibility Testing against Plasmodium falciparum
This assay determines the concentration of a compound required to inhibit the growth of the parasite in a continuous culture of human erythrocytes.
Experimental Workflow:
Caption: Workflow for the in vitro susceptibility assay.
Detailed Methodology:
-
Parasite Culture: A chloroquine-sensitive or resistant strain of Plasmodium falciparum is maintained in a continuous in vitro culture of human erythrocytes in a complete medium.
-
Synchronization: The parasite culture is synchronized to obtain a high percentage of ring-stage parasites.
-
Drug Dilution: A stock solution of this compound is serially diluted to obtain a range of concentrations.
-
Assay Plate Preparation: The drug dilutions are added to a 96-well microtiter plate, followed by the addition of the synchronized parasite culture.
-
Incubation: The plate is incubated for 48 to 72 hours under controlled atmospheric conditions (low oxygen, high carbon dioxide).
-
Growth Measurement: Parasite growth is quantified by measuring the activity of parasite-specific lactate dehydrogenase (pLDH) or by using a fluorescent DNA-intercalating dye like SYBR Green I after lysing the erythrocytes.
-
Data Analysis: The results are used to generate a dose-response curve, from which the 50% inhibitory concentration (IC50) is calculated.
Conclusion
This compound demonstrates potent antimalarial activity in vivo, with both causal prophylactic and blood schizonticidal effects against P. berghei. Its mechanism of action through the inhibition of the parasite's cytochrome bc1 complex makes it a valuable lead compound in the ongoing search for novel antimalarials. Further investigation into its in vitro potency against various P. falciparum strains and a more precise determination of its binding site on the cytochrome bc1 complex are warranted to fully understand its therapeutic potential and to guide the development of next-generation 4(1H)-quinolone antimalarials. The experimental protocols detailed herein provide a standardized framework for the continued evaluation of this compound and its analogues.
Structure-Activity Relationship of ICI 56780 Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 56780 is a 4(1H)-quinolone derivative that has demonstrated significant potential as an antimalarial agent, exhibiting both causal prophylactic and blood schizonticidal activities.[1][2] Originally identified for its potent efficacy in rodent malaria models, its development was hindered by the rapid emergence of parasite resistance.[1][2] This has prompted extensive research into its derivatives to enhance potency, overcome resistance, and improve pharmacokinetic properties. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on the 7-(2-phenoxyethoxy)-4(1H)-quinolone core. We will delve into the quantitative SAR data, detailed experimental methodologies, and the underlying mechanism of action.
Core Structure and Mechanism of Action
The foundational structure of the compounds discussed is the 7-(2-phenoxyethoxy)-4(1H)-quinolone scaffold. The antimalarial activity of these derivatives is primarily attributed to the inhibition of the parasite's cytochrome bc1 complex (complex III) in the mitochondrial electron transport chain. This inhibition disrupts essential metabolic pathways in the parasite, leading to its death.
Below is a diagram illustrating the proposed mechanism of action:
Caption: Inhibition of the parasite's cytochrome bc1 complex by 4(1H)-quinolone derivatives.
Structure-Activity Relationship (SAR) Analysis
Systematic modifications of the 7-(2-phenoxyethoxy)-4(1H)-quinolone scaffold have revealed critical insights into the structural requirements for potent antimalarial activity. The primary focus of these studies has been on substitutions at the 3-, 6-, and 7-positions of the quinolone core.
Modifications at the 3-Position
Substitution at the 3-position of the quinolone ring has been found to be a key determinant of potency and cross-resistance to existing antimalarials like atovaquone.
-
Aryl Moieties: Introduction of ortho-substituted aryl groups at the 3-position has been shown to yield compounds with exceptionally low EC50 values against multidrug-resistant P. falciparum strains.[1] This modification appears to be crucial for overcoming atovaquone resistance.
-
Halogenation: The introduction of a bromine atom at the 3-position resulted in a derivative with potent low nanomolar activity against both blood and liver stages of the parasite and demonstrated in vivo efficacy.[2]
Modifications at the 6- and 7-Positions
The substituents at the 6- and 7-positions of the quinolone core primarily influence the pharmacokinetic properties of the derivatives.
-
Phenoxyethoxy Group: The 7-(2-phenoxyethoxy) moiety is a common feature of the more potent analogs, suggesting its importance for activity.
-
Other Substitutions: While less explored, modifications at the 6-position have also been investigated to fine-tune the physicochemical properties of the compounds.
Quantitative SAR Data
The following tables summarize the in vitro and in vivo activities of key this compound derivatives.
Table 1: In Vitro Activity of 3-Substituted 7-(2-Phenoxyethoxy)-4(1H)-quinolone Derivatives against P. falciparum
| Compound ID | 3-Position Substituent | W2 Strain EC50 (nM) | TM90-C2B Strain (Atovaquone-Resistant) EC50 (nM) |
| This compound (5) | -COOEt | >170 | >170 |
| Derivative A | 2-Fluorophenyl | 0.25 | 0.30 |
| Derivative B | 2-Chlorophenyl | 0.15 | 0.20 |
| Derivative C | 3-Bromophenyl | 1.5 | 2.0 |
| 16c | -Br | 2.1 | 4.7 |
Data extracted from multiple studies and presented for comparative purposes.[1][2]
Table 2: In Vivo Activity of Selected Derivatives in P. berghei Mouse Model
| Compound ID | Dose (mg/kg) | Parasitemia Reduction (%) | Reference |
| This compound (5) | 0.05 (ED50) | 50 | [1] |
| 16c | 50 | 61 (on day 6 post-exposure) | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of this compound derivatives.
In Vitro Antimalarial Activity Assay (P. falciparum)
The in vitro activity of the compounds against the erythrocytic stages of Plasmodium falciparum is typically determined using a SYBR Green I-based fluorescence assay.
Caption: Workflow for the in vitro SYBR Green I-based antimalarial assay.
Detailed Steps:
-
Parasite Culture: P. falciparum strains (e.g., the chloroquine-resistant W2 strain and the atovaquone-resistant TM90-C2B strain) are maintained in continuous culture in human erythrocytes.
-
Compound Preparation: Test compounds are serially diluted in an appropriate solvent, typically dimethyl sulfoxide (DMSO).
-
Assay Setup: The diluted compounds are added to 96-well microtiter plates, followed by the addition of the parasite culture.
-
Incubation: The plates are incubated for 72 hours under a specific gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂) at 37°C.
-
Lysis and Staining: After incubation, the red blood cells are lysed, and SYBR Green I, a fluorescent dye that binds to DNA, is added.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader. The intensity is directly proportional to the amount of parasite DNA, and thus, parasite growth.
-
Data Analysis: The EC50 values, representing the concentration of the compound that inhibits 50% of parasite growth, are calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Antimalarial Efficacy Assay (P. berghei)
The in vivo efficacy of the derivatives is commonly assessed using the Plasmodium berghei mouse model.
References
- 1. Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICI 56,780 Optimization: Structural-Activity and Relationship Studies of 7-(2-phenoxyethoxy)-4(1H)-quinolones with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of ICI 56780: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 56780 is a 4(1H)-quinolone derivative recognized for its potent antimalarial properties. It demonstrates significant blood schizonticidal activity against Plasmodium berghei, the causative agent of malaria in rodents, making it a subject of interest in the development of novel anti-infective therapies.[1][2][3] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside generalized experimental protocols and the proposed mechanism of action for its therapeutic effects. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide supplements known information with established methodologies and mechanistic insights from the broader class of 4(1H)-quinolone antimalarials.
Core Physicochemical Data
A summary of the available quantitative data for this compound is presented in Table 1. This information is foundational for its handling, formulation, and interpretation of biological activity.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₉NO₅ | [1] |
| Molecular Weight | 423.51 g/mol | [1] |
| CAS Number | 28130-28-1 | [1] |
| IUPAC Name | 6-butyl-3-ethoxycarbonyl-2-methyl-4-oxo-7-(2-phenoxyethoxy)-1,4-dihydroquinoline | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1] |
| Melting Point | Data not available | |
| pKa | Data not available | |
| Aqueous Solubility | Data not available |
Experimental Protocols
While specific experimental details for the determination of all physicochemical properties of this compound are not extensively published, the following sections outline standard methodologies employed for the characterization of quinolone derivatives.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity. For quinolone derivatives, this is typically determined using the capillary method.
Methodology:
-
A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.
-
The capillary tube is placed in a melting point apparatus, which provides controlled heating.
-
The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A narrow melting range is indicative of a high degree of purity.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For ionizable compounds like many quinolones, the pKa is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a common method for its determination.[4]
Methodology:
-
A solution of the quinolone derivative of known concentration is prepared in a suitable solvent system, often a co-solvent of water and an organic solvent like methanol or acetonitrile to ensure solubility.[4]
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the titration curve, typically as the pH at which the compound is half-ionized.
Aqueous Solubility Determination
Aqueous solubility is a key determinant of a drug's oral bioavailability. The shake-flask method is a standard technique for measuring thermodynamic solubility.[5]
Methodology:
-
An excess amount of the solid compound is added to a known volume of aqueous buffer at a specific pH (e.g., physiological pH 7.4).
-
The resulting suspension is agitated in a shaker bath at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.
Visualizing Methodologies and Mechanisms
Generalized Experimental Workflow for Antimalarial Drug Discovery
The following diagram illustrates a typical workflow for the initial screening and characterization of a novel antimalarial compound.
Caption: Generalized workflow for antimalarial drug discovery.
Proposed Signaling Pathway for 4(1H)-Quinolone Antimalarials
Based on studies of related 4(1H)-quinolones, the proposed mechanism of action for this compound involves the disruption of the Plasmodium mitochondrial electron transport chain.
Caption: Proposed mechanism of action for 4(1H)-quinolones.
Conclusion
This compound represents a promising scaffold in the quest for new antimalarial agents. While a complete physicochemical profile is not yet publicly available, the existing data, combined with a comprehensive understanding of the broader class of 4(1H)-quinolones, provides a strong foundation for further research and development. The methodologies and mechanistic insights presented in this guide are intended to support the scientific community in advancing the study of this compound and related compounds, with the ultimate goal of developing more effective treatments for malaria.
References
Methodological & Application
Application Notes and Protocols for ICI 182,780 (Fulvestrant) in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 182,780, also known as Fulvestrant, is a high-affinity, steroidal estrogen receptor (ER) antagonist.[1][2] It is classified as a pure antiestrogen, devoid of any partial agonist activity, making it a critical tool in studying estrogen-mediated signaling pathways and a therapeutic agent in breast cancer.[1] ICI 182,780 functions by down-regulating the estrogen receptor, providing a unique mechanism of action compared to other antiestrogens like tamoxifen.[1] These application notes provide detailed protocols for in vitro assays to investigate the effects of ICI 182,780, particularly in the context of breast cancer cell lines.
Mechanism of Action
ICI 182,780 competitively binds to estrogen receptors with high affinity, leading to their degradation and a subsequent reduction in cellular ER levels. This down-regulation of ER blocks the signaling pathways that are dependent on estrogen for cell growth and proliferation. While it effectively inhibits estrogen-dependent signaling, studies have shown that it may not block signaling pathways initiated by other growth factors, such as Insulin-like Growth Factor I (IGF-I), even though it can inhibit the proliferative effects induced by them.[3]
Quantitative Data
| Compound | IC50 | Cell Line | Assay | Reference |
| ICI 182,780 (Fulvestrant) | 0.29 nM | Not specified (receptor binding) | Estrogen Receptor Binding | [2][4] |
Signaling Pathway
The primary signaling pathway affected by ICI 182,780 is the estrogen receptor signaling cascade. In hormone-responsive breast cancer cells, estradiol (E2) binds to the estrogen receptor (ERα or ERβ), leading to its dimerization and translocation to the nucleus. There, it acts as a transcription factor, promoting the expression of genes involved in cell proliferation and survival. ICI 182,780 acts as a competitive antagonist, binding to the ER and preventing the binding of estradiol. This not only blocks the downstream signaling but also leads to the degradation of the ER protein itself.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MCF-7 Cells)
This protocol outlines the steps to assess the effect of ICI 182,780 on the proliferation of ER-positive MCF-7 human breast cancer cells.
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phenol red-free DMEM
-
Charcoal-stripped FBS
-
ICI 182,780 (Fulvestrant)
-
Estradiol (E2)
-
DMSO (vehicle)
-
96-well plates
-
Cell counting kit (e.g., CCK-8) or crystal violet stain
-
Plate reader
Procedure:
-
Cell Culture: Culture MCF-7 cells in DMEM with 10% FBS.
-
Hormone Deprivation: Two to three days before the experiment, switch the cells to phenol red-free DMEM supplemented with 10% charcoal-stripped FBS to remove endogenous steroids.
-
Seeding: Seed the hormone-deprived MCF-7 cells into 96-well plates at a density of 5,000 cells/well. Allow the cells to attach overnight.
-
Treatment:
-
Prepare a stock solution of ICI 182,780 in DMSO.
-
Prepare serial dilutions of ICI 182,780 in phenol red-free DMEM with charcoal-stripped FBS.
-
Prepare treatment media:
-
Vehicle control (DMSO)
-
Estradiol (e.g., 1 nM) to stimulate proliferation
-
ICI 182,780 at various concentrations (e.g., 0.1, 1, 10, 100 nM)
-
Co-treatment of Estradiol and ICI 182,780 at various concentrations.
-
-
Remove the seeding medium and add 100 µL of the respective treatment media to each well.
-
-
Incubation: Incubate the plates for 3-5 days at 37°C in a humidified incubator with 5% CO2.
-
Quantification:
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a plate reader.
-
Crystal Violet Assay: Gently wash the cells with PBS. Stain with 0.5% crystal violet solution for 20 minutes. Wash away excess stain and air dry. Solubilize the stain with 10% acetic acid and measure the absorbance at 570 nm.
-
-
Data Analysis: Normalize the absorbance readings to the vehicle control. Plot the cell viability against the concentration of ICI 182,780 to determine the IC50 value.
Protocol 2: Western Blot for ERα Down-regulation
This protocol is designed to visualize the down-regulation of Estrogen Receptor Alpha (ERα) protein levels following treatment with ICI 182,780.
Materials:
-
MCF-7 cells
-
Treatment media as described in Protocol 1
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-ERα and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed hormone-deprived MCF-7 cells in 6-well plates. Treat the cells with vehicle, Estradiol, and various concentrations of ICI 182,780 for 24-48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-β-actin antibody to confirm equal protein loading.
-
Analysis: Quantify the band intensities to determine the relative decrease in ERα protein levels upon ICI 182,780 treatment.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the in vitro effects of ICI 182,780.
References
- 1. ICI 182,780 (Fulvestrant)--the first oestrogen receptor down-regulator--current clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICI 182,780 | Estrogen and Related Receptor Antagonists: R&D Systems [rndsystems.com]
- 3. Antiestrogen ICI 182,780 decreases proliferation of insulin-like growth factor I (IGF-I)-treated MCF-7 cells without inhibiting IGF-I signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICI 182,780 | Estrogen and Related Receptors | Tocris Bioscience [tocris.com]
Application Notes and Protocols for Cell-Based Assays with ICI 56780
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 56780 is a 4(1H)-quinolone compound with demonstrated antimalarial properties. It exhibits activity against multiple stages of the Plasmodium parasite lifecycle, including the blood, liver, and transmission stages, making it a compound of interest in antimalarial drug discovery.[1] The primary mechanism of action for 4(1H)-quinolones like this compound is the inhibition of the parasite's mitochondrial electron transport chain, specifically targeting the cytochrome bc1 complex. This disruption of mitochondrial function is vital for parasite survival and proliferation. These application notes provide detailed protocols for conducting key cell-based assays to evaluate the efficacy and cytotoxicity of this compound.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound against various Plasmodium strains and its cytotoxicity against a mammalian cell line.
| Assay Type | Target Organism/Cell Line | Measured Activity (IC50) | Reference |
| Blood-Stage Antimalarial Activity | Plasmodium falciparum (W2, chloroquine-resistant) | 39.0 pM | [2] |
| Blood-Stage Antimalarial Activity | Plasmodium falciparum (TM90-C2B, atovaquone-resistant) | 7.89 nM | [2] |
| Liver-Stage Antimalarial Activity | Plasmodium berghei | 0.08 nM | [3] |
| Cytotoxicity | Murine Macrophage-like Cells (J774) | > 20 µM | [4] |
Experimental Protocols
In Vitro Antimalarial Blood-Stage Assay using SYBR Green I
This protocol is designed to determine the 50% inhibitory concentration (IC50) of this compound against the asexual erythrocytic stages of Plasmodium falciparum. The assay relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.
Materials:
-
Plasmodium falciparum culture (e.g., 3D7, W2, or other strains of interest)
-
Human erythrocytes (O+)
-
Complete RPMI-1640 medium (with L-glutamine, HEPES, hypoxanthine, and sodium bicarbonate) supplemented with Albumax II or human serum
-
This compound stock solution (in DMSO)
-
SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100) with SYBR Green I dye
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Prepare a parasite culture synchronized at the ring stage with a parasitemia of 0.5-1% and a 2% hematocrit.
-
Prepare serial dilutions of this compound in complete medium in a separate 96-well plate.
-
Add 100 µL of the parasite culture to each well of the assay plate.
-
Transfer 100 µL of the this compound dilutions to the corresponding wells of the assay plate. Include wells with untreated parasitized red blood cells (positive control) and uninfected red blood cells (negative control).
-
Incubate the plate for 72 hours in a humidified incubator at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the drug concentration using a non-linear regression analysis.
In Vitro Antimalarial Liver-Stage Assay using Luciferase-Expressing Plasmodium berghei
This assay evaluates the inhibitory effect of this compound on the development of Plasmodium liver stages using a luciferase-expressing rodent malaria parasite, Plasmodium berghei, and a human hepatoma cell line (HepG2).
Materials:
-
Luciferase-expressing Plasmodium berghei sporozoites
-
HepG2 cells
-
DMEM medium supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin
-
This compound stock solution (in DMSO)
-
Luciferase assay substrate (e.g., D-luciferin)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight to form a monolayer.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the old medium from the HepG2 cells and add the medium containing the this compound dilutions.
-
Infect the HepG2 cells with freshly dissected P. berghei sporozoites.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, lyse the cells and add the luciferase substrate according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Determine the IC50 value by plotting the percentage of inhibition of luminescence against the log of the drug concentration.
In Vitro Cytotoxicity Assay using J774 Murine Macrophage Cell Line
This assay assesses the toxicity of this compound against a mammalian cell line to determine its selectivity for the parasite.
Materials:
-
J774 murine macrophage cell line
-
DMEM medium supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., MTS, MTT, or a resazurin-based reagent)
-
Clear 96-well plates
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
Seed J774 cells in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound in the culture medium.
-
Replace the medium in the cell plate with the medium containing the this compound dilutions. Include untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound on the parasite's electron transport chain.
Experimental Workflow Diagram
Caption: Workflow for in vitro antimalarial and cytotoxicity assays with this compound.
References
- 1. 4-(1H)-Quinolones and 1,2,3,4-Tetrahydroacridin-9(10H)-Ones Prevent the Transmission of Plasmodium falciparum to Anopheles freeborni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iddo.org [iddo.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing ICI 56780 in a Plasmodium berghei Infection Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria remains a significant global health challenge, necessitating the development of novel antimalarial agents. The 4(1H)-quinolone compound, ICI 56780, has demonstrated both blood schizonticidal and prophylactic activity against Plasmodium species in rodent models, making it a compound of interest for further investigation.[1][2] However, a notable characteristic of this compound is the rapid development of parasite resistance, a critical factor to consider in its therapeutic potential.[1] This document provides detailed application notes and protocols for the in vivo evaluation of this compound using the Plasmodium berghei infection model in mice, a well-established and genetically tractable model for studying human malaria.[3]
The primary mechanism of action for 4(1H)-quinolones, including this compound, is the inhibition of the parasite's mitochondrial cytochrome bc1 complex. This complex is a crucial component of the electron transport chain, and its disruption leads to the collapse of the mitochondrial membrane potential, ultimately causing parasite death. This mechanism is similar to that of the antimalarial drug atovaquone, and cross-resistance studies are therefore highly relevant.
These protocols are designed to guide researchers through the process of parasite maintenance, mouse infection, drug formulation and administration, and the subsequent monitoring of parasitemia and clinical outcomes to assess the efficacy of this compound.
Data Presentation
Table 1: Key Parameters for in vivo Testing of this compound
| Parameter | Recommendation | Rationale/Reference |
| Parasite Strain | Plasmodium berghei ANKA | Commonly used strain known to induce a lethal infection and cerebral malaria in susceptible mouse strains, providing clear endpoints for efficacy studies.[4] |
| Mouse Strain | Swiss Webster or BALB/c (female, 6-8 weeks old) | Susceptible to P. berghei infection and commonly used in malaria research. Outbred strains like Swiss Webster can be useful for general efficacy studies, while inbred strains like BALB/c offer more genetic uniformity.[5] |
| Infection Route | Intraperitoneal (IP) injection | A standard and reliable method for inducing blood-stage malaria infection in mice. |
| Inoculum Size | 1 x 10^6 infected red blood cells (iRBCs) per mouse | A commonly used inoculum size that leads to a reproducible and progressive parasitemia. |
| Drug Administration Route | Oral gavage (PO) or Intraperitoneal (IP) injection | Oral administration is preferred for mimicking clinical use. IP injection can be used for initial efficacy screening or if oral bioavailability is a concern.[6][7] |
| This compound Dosage (starting) | 10-50 mg/kg/day | Based on typical dose ranges for antimalarial compounds in mouse models. Dose-response studies are recommended. |
| Control Groups | Vehicle control, Chloroquine (positive control) | Essential for validating the experimental model and providing a benchmark for the test compound's activity. |
| Treatment Duration | 4-5 consecutive days | A standard duration for assessing the efficacy of antimalarial drugs in this model. |
| Primary Endpoint | Parasitemia (percentage of infected red blood cells) | The primary measure of drug efficacy, determined by microscopic examination of blood smears or flow cytometry. |
| Secondary Endpoints | Survival rate, clinical signs (e.g., weight loss, ruffled fur) | Provide additional measures of drug efficacy and host response to treatment. |
Table 2: Example Formulation for this compound
| Component | Concentration/Ratio | Purpose |
| This compound | Target dose (e.g., 10 mg/kg) | Active Pharmaceutical Ingredient |
| Vehicle for Oral Gavage | 0.5% Methylcellulose in sterile water | Suspending agent for oral administration.[8] |
| Vehicle for IP Injection | Sterile 0.9% Saline or PBS | Isotonic vehicle for parenteral administration. |
| Solubilizing Agent (if needed) | DMSO (up to 5%), Tween 80 (up to 10%) | To aid in the dissolution of the compound. A common formulation for oral gavage is 70/30 Tween 80/ethanol, diluted 1:10 in water.[6] |
Experimental Protocols
Parasite Maintenance and Mouse Infection
Materials:
-
Cryopreserved Plasmodium berghei ANKA strain
-
Swiss Webster or BALB/c mice (female, 6-8 weeks old)
-
RPMI 1640 medium supplemented with 20% Fetal Bovine Serum (FBS)
-
Giemsa stain
-
Microscope with oil immersion lens
-
Sterile syringes and needles (27G)
-
Centrifuge
Protocol:
-
Thawing and Passage of Parasites: Thaw a cryopreserved vial of P. berghei-infected red blood cells (iRBCs) rapidly in a 37°C water bath.
-
Inject 1 x 10^6 iRBCs intraperitoneally into a donor mouse.
-
Monitor the parasitemia of the donor mouse daily starting from day 3 post-infection by preparing a thin blood smear from a tail snip, staining with Giemsa, and examining under a microscope.
-
When the parasitemia in the donor mouse reaches 2-5%, sacrifice the mouse and collect the blood via cardiac puncture into a tube containing an anticoagulant (e.g., heparin).
-
Preparation of Inoculum: Dilute the infected blood with sterile saline or RPMI 1640 to achieve a final concentration of 1 x 10^7 iRBCs/mL.
-
Infection of Experimental Mice: Inject each experimental mouse intraperitoneally with 0.1 mL of the inoculum, delivering 1 x 10^6 iRBCs.
Formulation and Administration of this compound
Materials:
-
This compound powder
-
Vehicle (0.5% Methylcellulose for PO; sterile saline for IP)
-
Solubilizing agents (DMSO, Tween 80) if necessary
-
Oral gavage needles (20-22G)
-
Sterile syringes and needles (27G)
Protocol:
-
Preparation of Drug Formulation (for Oral Gavage):
-
Calculate the total amount of this compound needed for the entire treatment group and duration.
-
If the compound is not readily soluble in the vehicle, first dissolve it in a minimal amount of DMSO (e.g., not exceeding 5% of the final volume).
-
Add Tween 80 (e.g., up to 10% of the final volume) and vortex thoroughly.
-
Gradually add the 0.5% methylcellulose solution while continuously vortexing to create a homogenous suspension.
-
Prepare the vehicle control using the same formulation, excluding this compound.
-
-
Preparation of Drug Formulation (for IP Injection):
-
Dissolve this compound in sterile saline. If solubility is an issue, a minimal amount of a biocompatible solvent may be used, followed by dilution in saline. Ensure the final concentration of the solvent is non-toxic.
-
Prepare the vehicle control with the same solvent concentration in saline.
-
-
Drug Administration:
-
On day 3 post-infection, begin the treatment regimen.
-
Administer the prepared this compound formulation or vehicle control to the respective groups of mice once daily for 4-5 consecutive days.
-
For oral gavage, administer a volume of 100-200 µL per mouse.
-
For IP injection, administer a volume of 100-200 µL per mouse.
-
Monitoring of Parasitemia and Clinical Signs
Materials:
-
Microscope slides
-
Methanol
-
Giemsa stain
-
Microscope with oil immersion lens
-
Weighing scale
Protocol:
-
Blood Smear Preparation: Starting from day 3 post-infection and daily thereafter, collect a small drop of blood from the tail vein of each mouse.
-
Prepare a thin blood smear on a microscope slide, allow it to air dry, and fix with methanol for 1 minute.
-
Giemsa Staining: Stain the slides with a freshly prepared 10% Giemsa solution for 10-15 minutes. Rinse gently with tap water and allow to air dry.
-
Parasitemia Determination:
-
Examine the stained smears under an oil immersion lens (100x).
-
Count the number of infected red blood cells (iRBCs) in a total of at least 500 red blood cells (RBCs) across several fields.
-
Calculate the percentage of parasitemia: (% Parasitemia) = (Number of iRBCs / Total number of RBCs) x 100.
-
-
Clinical Monitoring:
-
Record the body weight of each mouse daily.
-
Observe and record any clinical signs of malaria, such as ruffled fur, lethargy, and neurological symptoms (in the case of cerebral malaria).
-
Record survival data for each group.
-
Mandatory Visualizations
Signaling Pathway of 4(1H)-Quinolones
Caption: Mechanism of action of this compound targeting the parasite's mitochondrial electron transport chain.
Experimental Workflow for in vivo Testing of this compound
Caption: Workflow for evaluating the in vivo efficacy of this compound against P. berghei.
References
- 1. ICI 56,780 Optimization: Structural-Activity and Relationship Studies of 7-(2-phenoxyethoxy)-4(1H)-quinolones with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICI 56,780 Optimization: Structure-Activity Relationship Studies of 7-(2-Phenoxyethoxy)-4(1H)-quinolones with Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pberghei.nl [pberghei.nl]
- 5. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 6. researchgate.net [researchgate.net]
- 7. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ICI 56780 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the dosing and administration of the antimalarial compound ICI 56780 in mice, based on available preclinical data. The protocols outlined below are intended to serve as a guide for designing and executing in vivo efficacy studies.
Compound Information
This compound is a 4(1H)-quinolone derivative that has demonstrated significant antimalarial activity in rodent models. It acts as a causal prophylactic and a blood schizonticide, primarily against Plasmodium berghei. The primary mechanism of action for this class of compounds is the inhibition of the parasite's mitochondrial cytochrome bc1 complex, a key enzyme in the electron transport chain.[1][2][3][4]
Quantitative Data Summary
The following table summarizes the reported in vivo efficacy of this compound in mice infected with P. berghei.
| Activity | Dose | Administration Route | Efficacy Metric |
| Blood Schizonticidal | 0.05 mg/kg | Subcutaneous (s.c.) | ED50 |
| Radical Cure | 15 mg/kg | Subcutaneous (s.c.) | Curative Dose |
| Prophylactic | 10 - 30 mg/kg | Subcutaneous (s.c.) | Effective Dose Range |
Experimental Protocols
Formulation of this compound for In Vivo Administration
While specific formulation details for this compound are not extensively published, a general approach for preparing similar 4(1H)-quinolones for in vivo studies in mice involves creating a solution or suspension.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
Sterile saline (0.9% NaCl) or water for injection
Protocol:
-
For initial solubilization, dissolve this compound in a minimal amount of DMSO.
-
To create a vehicle suitable for injection, a common formulation is a mixture of Tween 80 and sterile saline. A typical vehicle composition is 7% Tween 80 and 3% ethanol in sterile saline.
-
Slowly add the dissolved this compound concentrate to the vehicle while vortexing to ensure a homogenous suspension or solution.
-
The final concentration should be calculated to ensure the desired dose is administered in a suitable volume (e.g., 100-200 µL for subcutaneous injection in mice).
-
Prepare the formulation fresh on the day of administration.
Protocol 1: 4-Day Suppressive Test for Blood Schizonticidal Activity
This test, also known as the Peters' 4-day suppressive test, is a standard method for evaluating the efficacy of antimalarial compounds against the blood stages of Plasmodium.
Materials:
-
Plasmodium berghei infected donor mice (parasitemia of 20-30%)
-
Healthy recipient mice (e.g., Swiss albino or BALB/c, 6-8 weeks old)
-
This compound formulation
-
Vehicle control
-
Positive control (e.g., Chloroquine)
-
Alsevier's solution or similar anticoagulant
-
Microscope slides
-
Giemsa stain
Procedure:
-
Infection:
-
Collect blood from a P. berghei-infected donor mouse via cardiac puncture or tail bleed and dilute it in an appropriate buffer (e.g., Alsevier's solution) to a concentration of 1 x 10^7 infected red blood cells (iRBCs) per 0.2 mL.
-
Inject each experimental mouse intraperitoneally (i.p.) with 0.2 mL of the iRBC suspension.
-
-
Treatment:
-
Two to four hours post-infection (Day 0), administer the first dose of the prepared this compound formulation subcutaneously.
-
Administer subsequent daily doses for the next three consecutive days (Day 1, 2, and 3).
-
A control group should receive the vehicle only, and a positive control group should receive a standard antimalarial drug like chloroquine.
-
-
Monitoring:
-
On Day 4, prepare thin blood smears from the tail blood of each mouse.
-
Stain the smears with Giemsa and determine the parasitemia level by microscopic examination.
-
Calculate the percentage of parasitemia suppression for each treatment group compared to the vehicle control group.
-
Monitor the mice daily for survival for at least 30 days.
-
Protocol 2: Prophylactic Activity Assessment
This protocol is designed to evaluate the ability of this compound to prevent the establishment of a malaria infection.
Materials:
-
Plasmodium berghei sporozoites (dissected from the salivary glands of infected Anopheles mosquitoes)
-
Healthy recipient mice
-
This compound formulation
-
Vehicle control
-
Positive control (e.g., Pyrimethamine)
Procedure:
-
Treatment:
-
Administer the prepared this compound formulation subcutaneously to the experimental group of mice daily for a set period before infection (e.g., for 3 consecutive days).
-
Control groups should receive the vehicle only or a known prophylactic agent.
-
-
Infection:
-
On the day following the final drug administration, challenge the mice with an intravenous (i.v.) or i.p. injection of P. berghei sporozoites (e.g., 10,000 sporozoites per mouse).
-
-
Monitoring:
-
Starting from day 3 post-infection, prepare daily thin blood smears from each mouse.
-
Stain the smears with Giemsa and examine for the presence of blood-stage parasites.
-
The primary endpoint is the absence of parasitemia in treated mice compared to the control groups.
-
Continue monitoring for a sufficient period (e.g., 14 days) to confirm the prophylactic effect.
-
Visualizations
Signaling Pathway: Inhibition of the Cytochrome bc1 Complex
The following diagram illustrates the proposed mechanism of action of this compound, which involves the inhibition of the Plasmodium cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This inhibition disrupts the transfer of electrons from ubiquinol to cytochrome c, leading to a collapse of the mitochondrial membrane potential and ultimately parasite death.
Caption: Inhibition of the Plasmodium Cytochrome bc1 Complex by this compound.
Experimental Workflow: 4-Day Suppressive Test
The following diagram outlines the key steps in the 4-day suppressive test for evaluating the blood schizonticidal activity of this compound.
Caption: Workflow for the 4-Day Suppressive Test in Mice.
References
- 1. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial Quinolones: Synthesis, potency, and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 4. Inhibiting Plasmodium cytochrome bc1: a complex issue - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Efficacy of ICI 56780 Against Liver-Stage Malaria: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the efficacy of ICI 56780, a 4(1H)-quinolone derivative, against the liver stages of Plasmodium parasites. The protocols outlined below detail both in vitro and in vivo methodologies for assessing the compound's prophylactic activity.
Introduction to this compound
This compound is an antimalarial compound that has demonstrated both blood schizonticidal and causal prophylactic activity in rodent malaria models.[1][2] As a member of the 4(1H)-quinolone class, its mechanism of action is believed to be similar to that of atovaquone, targeting the parasite's mitochondrial cytochrome bc1 complex. This inhibition disrupts the electron transport chain, a critical pathway for parasite survival.[3][4] However, the development of this compound was previously halted due to the rapid emergence of parasite resistance.[1][2] Renewed interest in this chemical scaffold necessitates robust and standardized methods to evaluate its efficacy, particularly against the clinically important liver stage of infection.
Proposed Signaling Pathway of this compound in Liver-Stage Malaria Parasites
The following diagram illustrates the putative mechanism of action of this compound, targeting the parasite's electron transport chain within an infected hepatocyte.
References
- 1. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow Cytometry Based Detection and Isolation of Plasmodium falciparum Liver Stages In Vitro | PLOS One [journals.plos.org]
- 3. Antimalarial Quinolones: Synthesis, potency, and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Assessing Blood-Stage Parasite Clearance with ICI 56780
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 56780 is a 4(1H)-quinolone derivative that has demonstrated both prophylactic and blood schizonticidal activities against various malaria parasite species, particularly in rodent models such as Plasmodium berghei.[1][2][3] While its development was historically hindered by the rapid emergence of resistance, the compound and its analogs remain valuable tools for malaria research, particularly in studies of drug resistance and mechanism of action.[2][3][4] These application notes provide detailed protocols for assessing the efficacy of this compound against the blood stages of malaria parasites through in vitro susceptibility testing and in vivo parasite clearance assays.
Mechanism of Action
While the precise mechanism of action for this compound is not fully elucidated in publicly available literature, its structural class as a 4(1H)-quinolone and its noted cross-resistance with atovaquone suggest that it likely targets the parasite's mitochondrial electron transport chain.[2][4] Specifically, it is hypothesized to inhibit the function of the cytochrome bc1 complex (Complex III), a critical enzyme for ATP production in the parasite.[5] Inhibition of this pathway disrupts the parasite's energy metabolism, leading to its death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ICI 56,780 Optimization: Structural-Activity and Relationship Studies of 7-(2-phenoxyethoxy)-4(1H)-quinolones with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, antimalarial activity, and structure-activity relationship of 7-(2-phenoxyethoxy)-4(1H)-quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 7-(2-phenoxyethoxy)-4(1H)-quinolones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis of 7-(2-phenoxyethoxy)-4(1H)-quinolones, a class of compounds with potential applications in drug discovery. The synthesis is typically achieved through a two-step process: the construction of the 4-quinolone core using the Gould-Jacobs reaction, followed by the introduction of the 2-phenoxyethoxy side chain via a Williamson ether synthesis.
Overview of the Synthetic Strategy
The general synthetic approach involves two key transformations:
-
Gould-Jacobs Reaction: This reaction is a well-established method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[1][2] The reaction proceeds through condensation, thermal cyclization, saponification, and finally decarboxylation to yield the 4-hydroxyquinolone core.[1]
-
Williamson Ether Synthesis: This classic reaction is used to form an ether linkage by reacting an alkoxide with an alkyl halide.[3][4] In this specific synthesis, the hydroxyl group at the 7-position of the quinolone core is deprotonated to form an alkoxide, which then reacts with a 2-phenoxyethyl halide to yield the desired 7-(2-phenoxyethoxy)-4(1H)-quinolone.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (Intermediate)
This protocol outlines the synthesis of the key quinolone intermediate using the Gould-Jacobs reaction.
Materials:
-
3-Aminophenol
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling point solvent (e.g., Diphenyl ether, Dowtherm A)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Reaction flask with reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Condensation: In a round-bottomed flask, a mixture of 3-aminophenol (1.0 mole) and diethyl ethoxymethylenemalonate (1.1 moles) is heated on a steam bath for 1 hour, allowing the ethanol produced to evaporate.[5]
-
Cyclization: The resulting crude product is added to a high-boiling solvent such as Dowtherm A (approximately 1 L per mole of aniline) in a separate flask equipped with an air condenser, which is preheated to boiling. The mixture is then heated for an additional hour, during which the cyclized product crystallizes.[5]
-
Isolation of Ester: The reaction mixture is cooled, and the precipitated solid is collected by filtration. The solid is washed with a non-polar solvent like hexane to remove the high-boiling solvent.[5]
-
Saponification: The crude ester is suspended in a 10% aqueous sodium hydroxide solution and refluxed until the solid completely dissolves (approximately 1 hour).[5]
-
Acidification: After cooling, the solution is acidified with concentrated hydrochloric acid.[5] The precipitated 7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is collected by filtration and washed with water.
Quantitative Data for Intermediate Synthesis:
| Step | Reactants | Key Conditions | Product | Yield | Reference |
| 1 & 2 | 3-Aminophenol, DEEM | Thermal cyclization in Dowtherm A | Ethyl 7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | 85-98% (for the carboxylic acid after hydrolysis) | [5] |
Protocol 2: Synthesis of Ethyl 7-(2-phenoxyethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate (Final Product)
This protocol describes the etherification of the 7-hydroxyquinolone intermediate using the Williamson ether synthesis.
Materials:
-
Ethyl 7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
2-Phenoxyethyl bromide (or chloride)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Reaction flask
-
Stirring apparatus
-
Heating apparatus
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol)
Procedure:
-
Reaction Setup: To a solution of ethyl 7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate in a polar aprotic solvent like DMF, add a base such as potassium carbonate.
-
Addition of Alkylating Agent: To the stirred suspension, add 2-phenoxyethyl bromide.
-
Reaction: The reaction mixture is heated (e.g., to 80-100 °C) and stirred for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration.
-
Purification: The crude product is washed with water and can be further purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data for Final Product Synthesis:
| Step | Reactants | Key Conditions | Product | Yield |
| 2 | Ethyl 7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, 2-Phenoxyethyl bromide, K₂CO₃ | DMF, 80-100 °C | Ethyl 7-(2-phenoxyethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate | Typically moderate to good |
Visualizations
Synthetic Pathway
Caption: Overall synthetic route to the target compound.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Potential Applications and Further Research
Quinolone derivatives are a significant class of compounds in medicinal chemistry, with many exhibiting a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The introduction of an ether linkage at the 7-position can modulate the pharmacokinetic and pharmacodynamic properties of the quinolone scaffold. Further research on 7-(2-phenoxyethoxy)-4(1H)-quinolones could involve:
-
Biological Screening: Evaluating the synthesized compounds for their activity against various biological targets, such as bacterial enzymes (e.g., DNA gyrase) or cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with modifications to the phenoxyethoxy side chain or the quinolone core to understand the structural requirements for biological activity.
-
In Vivo Studies: For compounds with promising in vitro activity, conducting animal studies to evaluate their efficacy and safety profiles.
References
Application Notes and Protocols for In Vitro Drug Sensitivity Assays of P. falciparum with a Focus on ICI 56780
These application notes provide researchers, scientists, and drug development professionals with detailed protocols for conducting in vitro drug sensitivity assays against Plasmodium falciparum, the deadliest malaria parasite. Additionally, this document summarizes the available data on the antimalarial activity of ICI 56780, a 4(1H)-quinolone, and its analogs.
Introduction to In Vitro Antimalarial Drug Sensitivity Testing
In vitro drug sensitivity assays are fundamental tools in antimalarial drug discovery and resistance monitoring.[1][2] These assays measure the ability of a compound to inhibit the growth of P. falciparum in a controlled laboratory setting. The primary endpoint is typically the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit parasite growth by 50% compared to a drug-free control. Several methods have been developed to quantify parasite growth, each with its own advantages and limitations. This document details three commonly used assays: the SYBR Green I-based fluorescence assay, the parasite lactate dehydrogenase (pLDH) assay, and the histidine-rich protein 2 (HRP2)-based ELISA.
Overview of this compound and 4(1H)-Quinolones
This compound is a 4(1H)-quinolone that has demonstrated causal prophylactic and blood schizonticidal activity against Plasmodium berghei in rodent models.[3][4] However, its development was halted due to the rapid emergence of parasite resistance.[3][4] The 4-quinolones exert their antimalarial effect by inhibiting the parasite's mitochondrial electron transport chain at the cytochrome bc1 complex, which is also the target of the antimalarial drug atovaquone.[5][6] Recent structure-activity relationship (SAR) studies have focused on modifying the 4(1H)-quinolone scaffold to enhance potency, improve metabolic stability, and overcome cross-resistance with atovaquone.[3][4]
Quantitative Data for this compound Analogs against P. falciparum
The following table summarizes the in vitro activity of this compound analogs against multidrug-resistant P. falciparum strains. These compounds are derivatives of the 7-(2-phenoxyethoxy)-4(1H)-quinolone core structure.
| Compound | Modifications from this compound | P. falciparum Strain | EC50 (nM) | Reference |
| Analog 1 | Introduction of an ortho-substituted aryl moiety at the 3-position | Multidrug-resistant | As low as 0.15 | [3] |
| Analog 2 | Modifications to the phenoxyethoxy side chain | W2 (chloroquine-resistant) | Varies | [4] |
| Analog 3 | Alterations to the quinolone core | TM90-C2B (atovaquone-resistant) | Varies | [4] |
Note: Specific EC50 values for a broad range of analogs can be found in the primary literature. The data presented here highlights the potential for significant potency with chemical modification.
Experimental Protocols
SYBR Green I-Based Fluorescence Assay
This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA.[7][8] The intensity of the fluorescence is proportional to the amount of parasitic DNA, and thus to the number of parasites.
Workflow for SYBR Green I Assay
Caption: Workflow of the SYBR Green I-based drug sensitivity assay.
Protocol:
-
Preparation of Drug Plates:
-
Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in an appropriate solvent (e.g., DMSO) and then in complete culture medium.
-
Dispense the drug dilutions into a 96-well microtiter plate. Include drug-free wells for control and background (uninfected red blood cells).
-
-
Parasite Culture Preparation:
-
Synchronize the P. falciparum culture to the ring stage.
-
Adjust the parasitemia to 0.5-1% and the hematocrit to 2% in complete culture medium.
-
-
Assay Incubation:
-
Add the prepared parasite culture to each well of the drug-dosed plate.
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
-
Lysis and Staining:
-
Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye.
-
After incubation, add the lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for at least one hour.
-
-
Fluorescence Reading and Data Analysis:
-
Read the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Subtract the background fluorescence (uninfected red blood cells) from all readings.
-
Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
-
Parasite Lactate Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase, an enzyme released upon lysis of the parasites.[9][10] The pLDH activity is proportional to the number of viable parasites.
Workflow for pLDH Assay
Caption: Workflow of the pLDH-based drug sensitivity assay.
Protocol:
-
Plate Preparation and Parasite Culture:
-
Follow steps 1 and 2 as described for the SYBR Green I assay. Asynchronous cultures can also be used.
-
-
Assay Incubation:
-
Incubate the plate for 72 hours under standard culture conditions.
-
-
Cell Lysis:
-
After incubation, lyse the red blood cells and parasites by freeze-thawing the plate.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing Malstat reagent, NBT/PES, and diaphorase.
-
Add the reaction mixture to each well.
-
Incubate the plate at room temperature in the dark for 30-60 minutes.
-
-
Absorbance Reading and Data Analysis:
-
Read the absorbance at a wavelength of approximately 650 nm using a microplate reader.
-
Calculate the percentage of growth inhibition and determine the IC50 value as described for the SYBR Green I assay.
-
Histidine-Rich Protein 2 (HRP2)-Based ELISA
This assay quantifies the amount of HRP2, a protein secreted by P. falciparum, using a sandwich ELISA.[1] The amount of HRP2 is directly proportional to the parasite biomass.
Workflow for HRP2-Based ELISA
Caption: Workflow of the HRP2-based ELISA drug sensitivity assay.
Protocol:
-
Plate Preparation and Parasite Culture:
-
Follow steps 1 and 2 as described for the SYBR Green I assay.
-
-
Assay Incubation:
-
Incubate the plate for 72 hours under standard culture conditions.
-
After incubation, lyse the cells by freeze-thawing.
-
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for HRP2 and incubate overnight.
-
Wash the plate and block with a suitable blocking buffer.
-
Add the lysate from the drug sensitivity plate to the ELISA plate and incubate.
-
Wash the plate and add a conjugated detection antibody.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
-
Absorbance Reading and Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of growth inhibition and determine the IC50 value as described for the SYBR Green I assay.
-
Signaling Pathway and Mechanism of Action
The primary target of 4(1H)-quinolones, including this compound, is the cytochrome bc1 complex (complex III) of the mitochondrial electron transport chain in P. falciparum. Inhibition of this complex disrupts the mitochondrial membrane potential and inhibits the synthesis of pyrimidines, which are essential for parasite survival and replication.
Signaling Pathway of 4(1H)-Quinolone Action
References
- 1. iddo.org [iddo.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, antimalarial activity, and structure-activity relationship of 7-(2-phenoxyethoxy)-4(1H)-quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICI 56,780 Optimization: Structure-Activity Relationship Studies of 7-(2-Phenoxyethoxy)-4(1H)-quinolones with Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antimalarial Quinolones: Synthesis, potency, and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iddo.org [iddo.org]
- 8. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajtmh.org [ajtmh.org]
- 10. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for Determining the EC50 of a GPR55 Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
G protein-coupled receptor 55 (GPR55) is a receptor that has been implicated in various physiological and pathological processes.[5] Its activation by agonists like lysophosphatidylinositol (LPI) triggers downstream signaling cascades, including the recruitment of β-arrestin and the activation of the MAPK/ERK pathway.[4][6][7] The following protocols will focus on assays that measure the inhibition of these signaling events to determine the potency of a GPR55 antagonist.
Data Presentation
The quantitative data generated from the described experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Hypothetical EC50/IC50 Values for ICI 56780 in GPR55 Assays
| Assay Type | Cell Line | Agonist Used (Concentration) | Measured Parameter | EC50/IC50 (µM) | Hill Slope | R² |
| β-Arrestin Recruitment | CHO-K1-hGPR55 | LPI (EC80) | β-arrestin translocation | 0.45 | -1.2 | 0.98 |
| ERK1/2 Phosphorylation | U2OS-hGPR55 | LPI (10 µM) | p-ERK1/2 levels | 0.62 | -1.0 | 0.97 |
| Cell Viability (Cytotoxicity) | HEK293 | None | Cellular ATP levels | > 50 | N/A | N/A |
Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay for GPR55 Antagonism
This assay measures the ability of a test compound to inhibit agonist-induced recruitment of β-arrestin to the GPR55 receptor.[4][7]
Materials:
-
CHO-K1 cells stably co-expressing human GPR55 and a β-arrestin-GFP fusion protein.
-
Assay medium: Opti-MEM or equivalent serum-free medium.
-
LPI (Lysophosphatidylinositol) as the GPR55 agonist.
-
Test compound (this compound).
-
Assay plates (e.g., 96-well or 384-well, black, clear-bottom).
-
High-content imaging system.
Procedure:
-
Cell Plating: Seed the CHO-K1-hGPR55-β-arrestin-GFP cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of the test compound (this compound) in assay medium. A typical concentration range would be from 100 µM to 1 pM. Also, prepare a solution of LPI at a concentration that elicits an 80% maximal response (EC80), which should be predetermined in an agonist-mode experiment.
-
Antagonist Incubation: Wash the cells once with assay medium. Add the serially diluted test compound to the respective wells and incubate for 30 minutes at 37°C. Include vehicle control wells.
-
Agonist Stimulation: Add the LPI solution (at EC80 concentration) to all wells except for the negative control wells (which receive only vehicle).
-
Incubation: Incubate the plates for 30-60 minutes at 37°C to allow for β-arrestin recruitment.
-
Imaging: Acquire images of the cells using a high-content imaging system. The translocation of β-arrestin-GFP from the cytoplasm to the membrane will appear as punctate fluorescent spots.
-
Data Analysis:
-
Quantify the number and intensity of fluorescent spots per cell.
-
Normalize the data with the positive control (LPI alone) as 100% and the negative control (vehicle) as 0%.
-
Plot the normalized response against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[8][9]
-
Protocol 2: ERK1/2 Phosphorylation Assay
This protocol assesses the antagonist's ability to block GPR55-mediated phosphorylation of ERK1/2.[6]
Materials:
-
U2OS cells stably expressing human GPR55 (U2OS-hGPR55).
-
Growth medium (e.g., DMEM with 10% FBS).
-
Serum-free medium for starvation.
-
LPI.
-
Test compound (this compound).
-
Lysis buffer.
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2).
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescent substrate.
-
Western blot equipment.
Procedure:
-
Cell Culture and Starvation: Plate U2OS-hGPR55 cells and grow to sub-confluence. Before the experiment, serum-starve the cells overnight.
-
Compound Treatment: Rinse cells with a balanced salt solution. Pre-incubate the cells with various concentrations of the test compound for 30 minutes.
-
Agonist Stimulation: Add LPI (e.g., 10 µM) to the cells and incubate for 10 minutes.
-
Cell Lysis: Aspirate the medium and lyse the cells with lysis buffer.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-ERK1/2 and total-ERK1/2.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK1/2 and normalize to the total-ERK1/2 signal.
-
Normalize the data to the positive control (LPI alone) and negative control (vehicle).
-
Plot the normalized data against the log of the antagonist concentration and fit to a dose-response curve to calculate the IC50.
-
Protocol 3: Cell Viability Assay (Counter-Screen)
This assay is crucial to ensure that the observed inhibition in the primary assays is not due to cytotoxicity of the test compound.[3][10]
Materials:
-
HEK293 cells (or the cell line used in the primary assay).
-
Growth medium.
-
Test compound (this compound).
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed cells into the 96-well plates and incubate overnight.
-
Compound Addition: Add a range of concentrations of the test compound to the wells. Use the same concentration range as in the primary assays.
-
Incubation: Incubate the cells for a period that matches the duration of the primary assays.
-
Assay: Add the cell viability reagent according to the manufacturer's instructions and measure the luminescence.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot cell viability against the log of the compound concentration.
-
Determine the concentration at which a significant decrease in viability is observed. The IC50 for cytotoxicity should be significantly higher than the functional IC50 values.
-
Visualizations
Signaling Pathway Diagram
Caption: GPR55 signaling pathway and points of assay intervention.
Experimental Workflow Diagram
Caption: General experimental workflow for EC50 determination.
References
- 1. Explain what is EC50? [synapse.patsnap.com]
- 2. EC50 - Wikipedia [en.wikipedia.org]
- 3. clyte.tech [clyte.tech]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Strategies for Overcoming Drug Resistance in Parasites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to parasite resistance, with a focus on Praziquantel (PZQ) in Schistosoma species. While the initial query concerned ICI 56780, a 4(1H)-quinolone antimalarial whose development was halted due to rapid parasite resistance, we will use the extensively studied case of PZQ resistance to provide a detailed and practical framework for addressing this critical issue in parasitology.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Praziquantel (PZQ)?
A1: Praziquantel's exact mechanism of action is not fully understood, but it is known to disrupt calcium ion homeostasis in the parasite.[2][3] PZQ is believed to activate a specific transient receptor potential (TRP) ion channel in the worm, named Sm.TRPMPZQ.[2][3][4] This activation leads to a rapid influx of Ca2+ into the schistosome, causing sustained muscle contraction, paralysis, and eventual death of the worm.[2][3][4]
Q2: How does resistance to Praziquantel develop in schistosomes?
A2: Resistance to PZQ is a complex issue and can be induced in laboratory settings through repeated exposure to sub-curative doses of the drug.[2][3] While widespread clinical resistance in the field remains a topic of debate, studies have shown that schistosomes can develop heritable resistance.[5] Proposed mechanisms of resistance include alterations in the drug target (Sm.TRPMPZQ), changes in drug uptake or efflux, and modifications in the parasite's genetic makeup that reduce its susceptibility.[4][5]
Q3: Are there known genetic markers for Praziquantel resistance?
A3: Until recently, the lack of known molecular markers hindered studies on PZQ resistance.[5] However, research has implicated the Sm.TRPMPZQ gene as a key determinant of PZQ sensitivity.[4][6] Variations and mutations in this gene are being investigated as potential markers for resistance.[5][6] Genome-wide association studies (GWAS) are also being employed to identify loci associated with PZQ sensitivity.[5]
Q4: What are the typical indicators of reduced PZQ susceptibility in an experimental setting?
A4: Reduced susceptibility to PZQ can be observed through several indicators. In vivo, a key metric is the ED50 (Effective Dose 50%), which is the dose of PZQ required to kill 50% of the adult worms in an infected host.[7] Isolates considered resistant typically have a significantly higher ED50 compared to susceptible isolates.[7][8] In vitro, reduced muscle contraction and lower calcium uptake in response to PZQ exposure are also indicative of decreased sensitivity.[8]
Troubleshooting Guides
Issue 1: Inconsistent results in PZQ efficacy studies.
-
Possible Cause 1: Immature Worms. Praziquantel has lower efficacy against juvenile schistosomes.[9] If treatment is administered too early in the infection, a higher number of worms may survive, leading to the appearance of resistance.
-
Troubleshooting Step: Ensure that treatment is administered at a time point when the majority of worms are mature (typically 6-7 weeks post-infection for S. mansoni in mice).
-
-
Possible Cause 2: Host Factors. The host's metabolism of PZQ can affect drug efficacy.[5] Differences in host strain, age, or health status can lead to variability in results.
-
Troubleshooting Step: Standardize the host animal model (species, strain, age, sex) and ensure consistent drug administration protocols, including fasting prior to treatment if required by the experimental design.[5]
-
-
Possible Cause 3: Drug Quality. Variations in the bioavailability of different PZQ formulations can impact efficacy.[5]
-
Troubleshooting Step: Use a consistent and reputable source for Praziquantel. If switching suppliers, consider performing a validation experiment to ensure comparable efficacy.
-
Issue 2: Difficulty in selecting for a PZQ-resistant parasite line.
-
Possible Cause 1: Insufficient Drug Pressure. Achieving a stable resistant phenotype often requires multiple generations of exposure to increasing or sustained sub-curative doses of PZQ.[2][3]
-
Troubleshooting Step: Implement a stepwise dose-escalation protocol over several parasite generations. Start with a dose that allows for a small percentage of worm survival and gradually increase the concentration in subsequent passages.
-
-
Possible Cause 2: Loss of Resistant Phenotype. In the absence of continuous drug pressure, some resistant parasite lines may revert to a more susceptible state.[5]
-
Troubleshooting Step: Maintain a subset of the selected parasite line under continuous, low-level PZQ pressure to preserve the resistant trait.
-
Quantitative Data Summary
The following table summarizes the ED50 values for Praziquantel in susceptible and resistant isolates of Schistosoma mansoni, providing a clear quantitative distinction between the two phenotypes.
| Isolate Type | Number of Isolates | Mean ED50 (mg/kg) | Median ED50 (mg/kg) | Reference |
| Putatively PZQ-Susceptible | 4 | 70 +/- 7 | 68 | [7][10] |
| Putatively PZQ-Resistant | 5 | 209 +/- 48 | 192 | [7][10] |
Experimental Protocols
Protocol 1: In Vivo Determination of Praziquantel ED50
This protocol outlines the steps to determine the in vivo efficacy of PZQ against Schistosoma mansoni in a mouse model.
-
Infection: Infect batches of mice (e.g., CD-1 Swiss albino) with a standardized number of S. mansoni cercariae.
-
Maturation: Allow the infection to proceed for seven weeks to ensure the development of adult worms.[8]
-
Treatment Groups: Divide the infected mice into multiple groups, including an untreated control group and several treatment groups receiving different doses of PZQ (e.g., 12.5, 25, 50, 100, 200 mg/kg) administered orally for five consecutive days.[8]
-
Worm Recovery: Two weeks after the final treatment, sacrifice the mice and perfuse the hepatic portal system and mesenteric veins to recover the adult worms.[8]
-
Data Analysis: Count the number of worms in each mouse. Calculate the percentage reduction in worm burden for each treatment group relative to the untreated control group. The ED50 is then estimated using appropriate statistical software (e.g., probit analysis).
Protocol 2: In Vitro Assessment of PZQ-Induced Muscle Tension
This protocol describes an in vitro method to assess the physiological response of adult male worms to PZQ.
-
Worm Preparation: Recover adult male worms from untreated infected mice as described in Protocol 1.
-
Apparatus Setup: Use a physiological recorder coupled to a photo-optic transducer to measure changes in worm muscle tension.
-
Baseline Measurement: Place an individual worm in the apparatus with an appropriate culture medium and record its baseline muscle activity.
-
PZQ Exposure: Introduce a standardized concentration of PZQ into the medium.
-
Data Recording and Analysis: Record the change in muscle tension following PZQ exposure. Compare the response of worms from putatively resistant and susceptible isolates. A significant reduction in muscle contraction in response to PZQ is indicative of reduced sensitivity.[8]
Visualizations
Caption: Proposed signaling pathway of Praziquantel action and resistance in Schistosoma.
Caption: Experimental workflow for in vivo determination of Praziquantel ED50.
Caption: Logical troubleshooting guide for inconsistent Praziquantel efficacy.
References
- 1. ICI 56,780 Optimization: Structure-Activity Relationship Studies of 7-(2-Phenoxyethoxy)-4(1H)-quinolones with Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Praziquantel resistance in schistosomes: a brief report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Praziquantel resistance in schistosomes: a brief report [frontiersin.org]
- 4. BugBitten Schistosomiasis and praziquantel resistance [blogs.biomedcentral.com]
- 5. Frontiers | A review of the genetic determinants of praziquantel resistance in Schistosoma mansoni: Is praziquantel and intestinal schistosomiasis a perfect match? [frontiersin.org]
- 6. Genetic analysis of praziquantel response in schistosome parasites implicates a Transient Receptor Potential channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ED50 values for praziquantel in praziquantel-resistant and -susceptible Schistosoma mansoni isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of sensitivity to praziquantel using Schistosoma mansoni worm muscle tension and Ca2+-uptake as possible in vitro correlates to in vivo ED50 determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Microsomal Stability of Investigational Compounds
Disclaimer: Information regarding the specific compound "ICI 56780" is not available in the public domain. The following guide provides general strategies and protocols for improving the microsomal stability of drug candidates, which can be applied to compounds like this compound.
This technical support center offers troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in addressing challenges related to the microsomal stability of investigational compounds.
Troubleshooting Guide: Low Microsomal Stability of this compound
Low microsomal stability is a common hurdle in drug discovery, often leading to rapid clearance and poor bioavailability.[1] This guide provides a systematic approach to troubleshooting and improving the metabolic stability of your compound.
Question: My compound, this compound, exhibits high clearance in the liver microsomal stability assay. What are the potential causes and how can I address this?
Answer: High clearance in a microsomal stability assay indicates that your compound is rapidly metabolized by liver enzymes, primarily Cytochrome P450s (CYPs).[2][3] Here’s a step-by-step guide to investigate and mitigate this issue:
Step 1: Confirm the Experimental Results
-
Repeat the assay: Ensure the results are reproducible.
-
Check positive controls: Verify that the assay is performing as expected by running control compounds with known metabolic profiles (e.g., Verapamil, Dextromethorphan).[2]
-
Evaluate negative controls: Include a control without the NADPH regenerating system to confirm that the observed degradation is enzyme-mediated.[4][5]
Step 2: Identify the Metabolic Soft Spots
-
Metabolite Identification Studies: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the metabolites of this compound.[1] This will help pinpoint the specific sites on the molecule that are susceptible to metabolism.
-
In Silico Modeling: Computational tools can predict potential sites of metabolism on your compound, guiding your chemical modification strategy.
Step 3: Implement Strategies for Improvement
Based on the identified metabolic liabilities, consider the following chemical modifications:
-
Blocking Metabolic Sites:
-
Structural Modifications:
-
Introducing sterically hindering groups: Adding bulky groups near the metabolic site can prevent the enzyme from accessing it.
-
Altering ring systems: Changing the size or type of heterocyclic rings can significantly impact metabolic stability.[6][7]
-
Introducing electron-withdrawing groups: This can deactivate metabolically labile aromatic rings.
-
Step 4: Re-evaluate the Modified Compounds
Synthesize the modified analogs of this compound and re-assess their microsomal stability using the standardized assay protocol.
Frequently Asked Questions (FAQs)
Q1: What is microsomal stability and why is it important?
A1: Microsomal stability is a measure of a compound's susceptibility to metabolism by enzymes, primarily located in the endoplasmic reticulum of the liver, known as microsomes.[1] These enzymes, particularly the Cytochrome P450 (CYP) family, are responsible for the metabolism of a majority of drugs.[3] A compound with low microsomal stability is likely to be rapidly cleared from the body, resulting in a short half-life and potentially low oral bioavailability.[1] Assessing microsomal stability early in drug discovery helps in selecting and optimizing compounds with favorable pharmacokinetic properties.[6]
Q2: How is microsomal stability measured?
A2: Microsomal stability is typically determined by an in vitro assay where the test compound is incubated with liver microsomes and a necessary cofactor, NADPH.[3][5] The concentration of the compound is measured at different time points to determine its rate of disappearance.[2] The key parameters obtained from this assay are the half-life (t½) and the intrinsic clearance (Clint).[8]
Q3: What are the key components of a microsomal stability assay?
A3: The essential components include:
-
Liver Microsomes: Subcellular fractions from the liver containing metabolic enzymes.[2][9]
-
Test Compound: The drug candidate being evaluated.[9]
-
NADPH Regenerating System: A cocktail of enzymes and cofactors that ensures a sustained supply of NADPH, which is essential for the activity of CYP enzymes.[4][9]
-
Buffer Solution: To maintain a physiological pH (typically 7.4).[4]
-
Quenching Solution: Usually a cold organic solvent like acetonitrile, used to stop the enzymatic reaction.[2]
-
Analytical Instrument: Typically LC-MS/MS for sensitive and specific quantification of the compound.[2][9]
Q4: My compound is stable in the microsomal assay but still shows high clearance in vivo. What could be the reason?
A4: While microsomal stability is a good indicator, it doesn't capture all metabolic pathways. Other reasons for high in vivo clearance could include:
-
Metabolism by non-CYP enzymes: Other enzymes present in the liver cytosol or other tissues might be responsible for metabolism.[3]
-
Phase II Metabolism: The compound might be rapidly conjugated by enzymes like UGTs, which are not always fully active in standard microsomal assays.
-
Active transport: The compound might be rapidly eliminated by transporters in the liver or kidneys.
-
Extrahepatic metabolism: Metabolism occurring in other organs like the intestine, lungs, or kidneys.[3]
Experimental Protocols
Liver Microsomal Stability Assay Protocol
This protocol outlines the steps for determining the metabolic stability of a test compound like this compound.
1. Preparation of Reagents:
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution and adjust the pH to 7.4.
-
Test Compound Stock Solution (10 mM): Dissolve the test compound in DMSO.
-
Working Solution (1 µM): Dilute the stock solution in the phosphate buffer.
-
Liver Microsomes (e.g., Human, Rat, Mouse): Thaw on ice and dilute to the desired concentration (e.g., 1 mg/mL) in cold phosphate buffer.[10]
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions. A typical system includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[4]
2. Incubation Procedure:
-
Pre-warm a mixture of the test compound working solution and the diluted microsomes at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[5]
-
Immediately stop the reaction by adding the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard).
3. Sample Analysis:
-
Vortex the quenched samples and centrifuge to precipitate the proteins.[5]
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound.[2]
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) x (1 / microsomal protein concentration).
Data Presentation
Table 1: Classification of Intrinsic Clearance (Clint)
| Clearance Category | Intrinsic Clearance (µL/min/mg protein) |
| Low | < 8.6 |
| Medium | 8.6 - 47.0 |
| High | > 47.0 |
This classification is a general guideline and may vary between laboratories and compound series.[3]
Table 2: Troubleshooting Low Microsomal Stability
| Issue | Potential Cause | Suggested Action |
| High compound degradation | Rapid metabolism by CYP enzymes | Identify metabolic hot-spots and perform chemical modifications (e.g., deuteration, fluorination). |
| No degradation in the absence of NADPH | CYP-mediated metabolism | This confirms the involvement of CYP enzymes. |
| Degradation in the absence of NADPH | Non-CYP mediated metabolism or chemical instability | Investigate other enzymatic pathways or assess compound stability in buffer alone. |
| Poor reproducibility | Assay variability | Check pipetting accuracy, reagent stability, and instrument performance. |
Visualizations
Caption: Workflow for the liver microsomal stability assay.
Caption: Decision flowchart for troubleshooting low microsomal stability.
References
- 1. What is microsomal stability and why is it important? [synapse.patsnap.com]
- 2. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. researchgate.net [researchgate.net]
Strategies to reduce ICI 56780 cross-resistance with atovaquone
Welcome to the technical support center for researchers working with atovaquone and related compounds, such as ICI 56780 and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments, with a focus on strategies to mitigate cross-resistance.
Frequently Asked Questions (FAQs)
Q1: What are the mechanisms of action for atovaquone and this compound?
Atovaquone is a hydroxynaphthoquinone that acts as a potent and selective inhibitor of the mitochondrial electron transport chain (ETC) at the level of the cytochrome bc1 complex (Complex III).[1][2][3][4][5] By binding to the ubiquinol oxidation pocket (Qo site) of cytochrome b, a key subunit of Complex III, atovaquone disrupts mitochondrial respiration, leading to a collapse of the mitochondrial membrane potential and subsequent inhibition of pyrimidine biosynthesis, which is essential for DNA and RNA synthesis in parasites.[1][2][5][6]
This compound is a 4(1H)-quinolone compound that also targets the cytochrome bc1 complex, similar to atovaquone.[4] Its development was initially promising due to its causal prophylactic and blood schizonticidal activities; however, it was halted due to the rapid development of parasite resistance.[2][4]
Q2: What is the primary mechanism of cross-resistance between atovaquone and this compound?
Cross-resistance between atovaquone and this compound analogs arises because both compounds target the same site within the cytochrome bc1 complex.[4][7] The most common mechanism of resistance to atovaquone is the development of single point mutations in the cytochrome b gene (cytb), particularly at codon 268 (e.g., Y268S, Y268N, Y268C).[8][9][10][11][12][13] These mutations alter the binding pocket of the drug, reducing its affinity and rendering it less effective.[9][10][11] Because this compound and its analogs share a similar target, parasites with these cytb mutations often exhibit reduced susceptibility to both classes of compounds.[4][7]
Q3: What are the main strategies to reduce or overcome cross-resistance?
There are two primary strategies to combat cross-resistance:
-
Combination Therapy: Using atovaquone in combination with drugs that have different mechanisms of action can be highly effective. The partner drug can eliminate parasites that may be resistant to atovaquone, thus preventing the selection and proliferation of resistant strains.[1][3][5][6][14]
-
Structural Modification of this compound Analogs: Chemical modification of the 4(1H)-quinolone scaffold can yield compounds that are less susceptible to the effects of cytochrome b mutations. By altering the structure-activity relationship, it is possible to develop analogs that maintain high potency against atovaquone-resistant strains.[2][4][7]
Troubleshooting Guides
Problem 1: I am observing high levels of atovaquone resistance in my parasite cultures.
Possible Cause: Spontaneous mutations in the cytb gene.
Solutions:
-
Confirm Resistance Mechanism: Sequence the cytb gene of your resistant parasites to identify mutations, particularly at codon 268.[8][9][10][11][12][13]
-
Implement Combination Therapy:
-
Proguanil: This is the most common partner for atovaquone (in Malarone®). Proguanil itself has weak antimalarial activity, but it acts synergistically with atovaquone by enhancing its ability to collapse the mitochondrial membrane potential.[5][6][14]
-
Artemisinin Derivatives: These are fast-acting blood schizonticides that can be used in combination with atovaquone.[1][14]
-
Antifolates (e.g., dapsone, chlorproguanil): These have shown strong synergistic effects with atovaquone in vitro.[3]
-
Tetracyclines (e.g., tetracycline, doxycycline): These have also demonstrated synergy with atovaquone.[6][14]
-
-
Consider Structural Analogs: If working with 4(1H)-quinolones, synthesize or obtain analogs with modifications at the 3-position of the quinolone core, as these have been shown to have lower cross-resistance with atovaquone.[2][4][7]
Problem 2: My novel 4(1H)-quinolone analog shows cross-resistance with atovaquone.
Possible Cause: The analog's binding is likely affected by the same cytb mutations that confer atovaquone resistance.
Solutions:
-
Determine the Resistance Index (RI): Quantify the degree of cross-resistance by calculating the RI (IC50 of the resistant strain / IC50 of the sensitive strain). This will help in comparing the cross-resistance profiles of different analogs.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogs with systematic modifications to identify key structural features that can overcome resistance. For 7-(2-phenoxyethoxy)-4(1H)-quinolones, introducing ortho-substituted aryl moieties at the 3-position has been shown to yield optimal activity with low cross-resistance to atovaquone.[2][4]
Experimental Protocols
In Vitro Drug Susceptibility Assay (Isotopic Method)
This protocol is used to determine the 50% inhibitory concentration (IC50) of a compound against Plasmodium falciparum.
Materials:
-
Parasite cultures (at the ring stage)
-
RPMI 1640 medium supplemented with Albumax II
-
[³H]-hypoxanthine
-
Drug solutions (serial dilutions)
-
96-well microplates
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Cell harvester and scintillation counter
Methodology:
-
Synchronize parasite cultures to the ring stage.
-
Prepare serial dilutions of the test compounds in RPMI 1640.
-
Add 25 µL of each drug dilution to the wells of a 96-well plate. Include drug-free wells as controls.
-
Add 200 µL of the parasite culture (1% parasitemia, 2.5% hematocrit) to each well.
-
Incubate the plates for 24 hours at 37°C in a modular incubation chamber with the gas mixture.
-
Add 25 µL of [³H]-hypoxanthine (0.5 µCi) to each well.
-
Incubate for another 24 hours.
-
Harvest the contents of the wells onto a glass-fiber filter using a cell harvester.
-
Measure the incorporation of [³H]-hypoxanthine using a scintillation counter.
-
Calculate the IC50 values by fitting the data to a sigmoidal dose-response curve.
Sequencing of the Cytochrome b Gene
This protocol is for identifying mutations in the cytb gene associated with drug resistance.
Materials:
-
Genomic DNA extracted from parasite cultures
-
PCR primers flanking the cytb gene
-
Taq polymerase and PCR buffer
-
dNTPs
-
Agarose gel electrophoresis equipment
-
DNA sequencing service
Methodology:
-
PCR Amplification:
-
Design primers to amplify the entire coding region of the cytb gene.
-
Set up a PCR reaction with the extracted genomic DNA, primers, dNTPs, and Taq polymerase.
-
Perform PCR with appropriate cycling conditions (annealing temperature, extension time).
-
-
Verification of PCR Product:
-
Run a portion of the PCR product on an agarose gel to confirm the amplification of a band of the expected size.
-
-
DNA Sequencing:
-
Purify the remaining PCR product.
-
Send the purified product for Sanger sequencing using the same primers used for amplification.
-
-
Sequence Analysis:
-
Align the obtained sequence with a reference cytb sequence from a drug-sensitive parasite strain (e.g., 3D7).
-
Identify any nucleotide and corresponding amino acid changes.
-
Biochemical Assay for Mitochondrial Complex III Activity
This assay measures the enzymatic activity of the cytochrome bc1 complex.
Materials:
-
Isolated mitochondria from parasite cultures
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Decylubiquinol (substrate)
-
Cytochrome c (electron acceptor)
-
Antimycin A (Complex III inhibitor)
-
Spectrophotometer
Methodology:
-
Isolate mitochondria from saponin-lysed parasites.
-
Resuspend the mitochondrial pellet in the assay buffer.
-
In a cuvette, add the assay buffer, cytochrome c, and the mitochondrial preparation.
-
Initiate the reaction by adding decylubiquinol.
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.
-
To determine the specific activity of Complex III, perform a parallel assay in the presence of antimycin A. The Complex III activity is the antimycin A-sensitive rate of cytochrome c reduction.
-
Calculate the enzyme activity in µmol of cytochrome c reduced per minute per mg of mitochondrial protein.
Quantitative Data Summary
Table 1: In Vitro Activity of Atovaquone and Proguanil against P. falciparum Thai Isolates
| Drug | Mean IC50 (nM) |
| Atovaquone | 3.4 |
| Proguanil | 36,500 |
Data from a study of 83 P. falciparum isolates from Thailand. All isolates were sensitive to atovaquone, and no mutations at codon 268 of the cytb gene were found.[15]
Table 2: Synergistic Interactions of Atovaquone with Other Antimalarials against P. falciparum
| Drug Combination | Mean ΣFIC at EC50 | Mean ΣFIC at EC90 | Interaction |
| Atovaquone + Artemisinin | 0.9679 | 0.4014 | Synergy (at >EC30) |
| Atovaquone + Proguanil + Artemisinin | 0.7626 | 0.2939 | Strong Synergy |
ΣFIC (Fractional Inhibitory Concentration Index): <1 indicates synergy, 1 indicates an additive effect, and >1 indicates antagonism.[1]
Visualizations
Caption: Mechanism of action and resistance for atovaquone and this compound analogs.
Caption: Workflow for in vitro drug susceptibility testing using the isotopic method.
Caption: Decision tree for strategies to address atovaquone cross-resistance.
References
- 1. Pharmacodynamic interaction between atovaquone and other antimalarial compounds against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antimalarial activity, and structure-activity relationship of 7-(2-phenoxyethoxy)-4(1H)-quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple synergistic interactions between atovaquone and antifolates against Plasmodium falciparum in vitro: a rational basis for combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICI 56,780 Optimization: Structural-Activity and Relationship Studies of 7-(2-phenoxyethoxy)-4(1H)-quinolones with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mechanism for the synergistic antimalarial action of atovaquone and proguanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical studies of atovaquone, alone or in combination with other antimalarial drugs, for treatment of acute uncomplicated malaria in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimalarial Quinolones: Synthesis, potency, and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity of atovaquone against the African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding the mechanism of atovaquone drug resistance in Plasmodium falciparum cytochrome b mutation Y268S using computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding the Mechanism of Atovaquone Drug Resistance in Plasmodium falciparum Cytochrome b Mutation Y268S Using Computational Methods | PLOS One [journals.plos.org]
- 11. Understanding the Mechanism of Atovaquone Drug Resistance in Plasmodium falciparum Cytochrome b Mutation Y268S Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Portal [researchdiscovery.drexel.edu]
- 13. quicksearch.lib.iastate.edu [quicksearch.lib.iastate.edu]
- 14. Interactions of atovaquone with other antimalarial drugs against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Immune Checkpoint Inhibitor (ICI) Dosage to Delay Resistance
An initial search for "ICI 56780" did not yield information about a specific therapeutic agent for which dosage optimization and resistance mechanisms would be discussed in a research or clinical context. The search results primarily point to unrelated entities. It is possible that "this compound" is a non-standardized identifier, a misnomer, or an internal compound code not widely published.
To provide an accurate and relevant technical support center as requested, clarification on the identity of "this compound" is necessary. For instance, it could be a typographical error for a known compound, such as an Immune Checkpoint Inhibitor (ICI) or another therapeutic agent.
Assuming the user is interested in Immune Checkpoint Inhibitors (ICIs) in general, given the context of "optimizing dosage to delay resistance," the following is a template for a technical support center. This can be populated with specific data once the exact agent is identified.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Immune Checkpoint Inhibitors (ICIs). The focus is on strategies to optimize dosage and delay the onset of therapeutic resistance.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of primary and acquired resistance to ICIs?
A1: Resistance to ICIs can be categorized as primary (lack of initial response) or acquired (relapse after an initial response).[1][2][3]
-
Primary Resistance: This is often observed in tumors with low immunogenicity, sometimes referred to as "cold" tumors.[2] Key factors include:
-
Low Tumor Mutational Burden (TMB): Fewer mutations mean fewer neoantigens for the immune system to recognize.[2]
-
Lack of T-cell Infiltration: The absence of T-cells in the tumor microenvironment (TME) prevents an anti-tumor immune response.[2]
-
Defects in Antigen Presentation: Downregulation of MHC molecules on cancer cells can prevent them from presenting antigens to T-cells.[1]
-
-
Acquired Resistance: This develops after an initial period of successful treatment. Mechanisms include:
-
Loss of Target Antigen: Tumor cells may stop expressing the antigen that the T-cells recognize.[1]
-
Upregulation of Alternative Immune Checkpoints: Tumors may express other inhibitory receptors, leading to T-cell exhaustion.
-
Genetic Alterations in Signaling Pathways: Mutations in pathways like IFN-γ signaling can render tumor cells insensitive to immune attack.[1]
-
Q2: How can ICI dosage be optimized to mitigate resistance?
A2: Optimizing ICI dosage aims to maintain therapeutic efficacy while minimizing toxicity and potentially delaying resistance. Strategies being explored include:[4]
-
Lower, More Frequent Dosing: Some studies suggest that lower doses of ICIs can still achieve high receptor occupancy and maintain clinical benefit.[4] This approach may reduce immune-related adverse events (irAEs).
-
Weight-Based vs. Fixed Dosing: While fixed dosing offers convenience, weight-based dosing may be more appropriate for certain patient populations to ensure adequate exposure without unnecessary toxicity.[4]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Guided Dosing: Monitoring drug levels and immune cell activation can help tailor the dose to individual patient responses.
Q3: What are the key biomarkers to monitor for predicting and tracking resistance to ICIs?
A3: Several biomarkers are used to predict response and monitor for emerging resistance:
-
PD-L1 Expression: While not a perfect predictor, higher PD-L1 expression on tumor cells or immune cells is often associated with a better response to anti-PD-1/PD-L1 therapy.
-
Tumor Mutational Burden (TMB): A higher TMB is generally correlated with a better response to ICIs.[2]
-
Circulating Tumor DNA (ctDNA): Monitoring changes in ctDNA can provide real-time insights into treatment response and the emergence of resistance mutations.
-
Immune Cell Profiling: Changes in the composition and activation state of immune cells in the TME and peripheral blood can indicate a response or developing resistance. For instance, a decrease in circulating myeloid-derived suppressor cells (MDSCs) has been associated with a better response.[2]
Troubleshooting Guides
Problem: Lack of initial response to ICI therapy (Primary Resistance)
| Potential Cause | Suggested Troubleshooting Steps |
| Low Tumor Immunogenicity | - Assess TMB and PD-L1 status. - Consider combination therapies (e.g., with chemotherapy or radiation) to increase antigen release. |
| "Cold" Tumor Microenvironment | - Analyze the TME for T-cell infiltration. - Explore therapies aimed at increasing T-cell trafficking to the tumor. |
| Defective Antigen Presentation | - Evaluate MHC expression on tumor cells. - Investigate strategies to upregulate MHC expression. |
Problem: Tumor progression after an initial response (Acquired Resistance)
| Potential Cause | Suggested Troubleshooting Steps |
| Emergence of New Mutations | - Perform genomic sequencing of the tumor biopsy or ctDNA to identify resistance mutations. - Consider targeted therapies based on the new mutations. |
| Upregulation of Alternative Checkpoints | - Profile the expression of other immune checkpoints (e.g., TIM-3, LAG-3) on immune cells. - Evaluate the potential for combination immunotherapy targeting these alternative checkpoints. |
| Changes in the TME | - Re-biopsy the tumor to assess changes in immune cell infiltrate and stromal components. - Consider therapies that modulate the TME, such as anti-angiogenic agents. |
Experimental Protocols
Protocol: Assessment of T-cell Infiltration in Tumor Tissue by Immunohistochemistry (IHC)
-
Tissue Preparation: Fix fresh tumor tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block solution.
-
Primary Antibody Incubation: Incubate slides with a primary antibody specific for a T-cell marker (e.g., anti-CD3, anti-CD8) at an optimized concentration overnight at 4°C.
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody. Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain with hematoxylin to visualize cell nuclei. Dehydrate, clear, and mount the slides with a permanent mounting medium.
-
Analysis: Quantify the number of positive-staining T-cells within the tumor and at the invasive margin using a microscope and image analysis software.
Visualizations
Caption: Mechanisms of primary and acquired resistance to ICI therapy.
Caption: A workflow for optimizing ICI dosage based on biomarkers and response.
References
- 1. Mechanisms of resistance to immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of mechanisms of resistance to immune checkpoint inhibitors and potential strategies for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dosing Regimens of Immune Checkpoint Inhibitors: Attempts at Lower Dose, Less Frequency, Shorter Course - PMC [pmc.ncbi.nlm.nih.gov]
ICI 56780 solubility issues and solutions in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antimalarial agent ICI 56780. The information provided here will help address common solubility issues and provide solutions for preparing and using this compound in various experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antimalarial agent belonging to the 4(1H)-quinolone class of compounds.[1] It has demonstrated activity against the blood and liver stages of Plasmodium species in rodent models.[1] The primary mechanism of action for this compound and other 4(1H)-quinolones is the inhibition of the parasite's mitochondrial electron transport chain (ETC), likely at the level of the cytochrome bc1 complex.[2][3][4] This disruption of mitochondrial function is critical for processes such as pyrimidine biosynthesis, which are essential for parasite survival.[5][6]
Q2: What are the main challenges when working with this compound in experimental settings?
The primary challenge with this compound, and 4(1H)-quinolones in general, is its poor aqueous solubility.[1] This can lead to several issues in experimental setups, including:
-
Precipitation: The compound may precipitate out of solution when diluted into aqueous experimental buffers from an organic stock solution.
-
Inaccurate Concentration: Poor solubility can lead to an actual concentration in the medium that is much lower than the intended concentration, affecting the accuracy and reproducibility of experimental results.
-
Reduced Bioavailability: In in vivo studies, low solubility can result in poor absorption and bioavailability.
Q3: In which solvents is this compound soluble?
This compound is readily soluble in dimethyl sulfoxide (DMSO). It is generally considered to have very low solubility in aqueous buffers such as phosphate-buffered saline (PBS) and cell culture media.
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a systematic approach to addressing precipitation and solubility problems encountered when using this compound in experimental buffers.
Visualizing the Problem: Troubleshooting Workflow
Below is a diagram illustrating the steps to troubleshoot solubility issues with this compound.
Caption: A flowchart outlining the steps to diagnose and resolve precipitation of this compound in experimental buffers.
Step-by-Step Troubleshooting
Issue: I prepared a working solution of this compound in my experimental buffer (e.g., PBS, cell culture medium), and I observe a precipitate.
Possible Cause 1: "Solvent Shock"
Rapidly diluting a concentrated DMSO stock of a hydrophobic compound into an aqueous buffer can cause the compound to "crash out" of solution.
Solutions:
-
Pre-warm the aqueous buffer: Warming your buffer to 37°C can help increase the solubility of this compound.
-
Slow, dropwise addition: Add the DMSO stock solution to the pre-warmed buffer very slowly, drop-by-drop, while vigorously vortexing or stirring the buffer. This helps to ensure rapid and even dispersion of the compound.
-
Intermediate dilution: Consider a two-step dilution. First, dilute the concentrated DMSO stock into a smaller volume of buffer, and then add this intermediate solution to the final volume.
Possible Cause 2: Exceeding the Aqueous Solubility Limit
The desired final concentration of this compound in your aqueous buffer may be higher than its solubility limit. While specific data for this compound is limited, 4(1H)-quinolones are known to have low micromolar or even sub-micromolar aqueous solubility.
Solutions:
-
Lower the final concentration: If experimentally feasible, reduce the final working concentration of this compound.
-
Use solubility enhancers:
-
Co-solvents: Including a small amount of a water-miscible organic solvent like ethanol in the final working solution can improve solubility. However, be mindful of the potential effects of the co-solvent on your experimental system.
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.01-0.1%) to increase the solubility of hydrophobic compounds. It is crucial to use a concentration above the critical micelle concentration (CMC) of the surfactant.
-
-
Determine the solubility in your specific buffer: If the solubility of this compound in your experimental buffer is critical, it is recommended to determine it empirically. A detailed protocol for this is provided below.
Quantitative Data Summary
The following tables summarize the available physical and solubility data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 28130-28-1 | [7] |
| Molecular Formula | C25H29NO5 | [7] |
| Molecular Weight | 423.51 g/mol | [7] |
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Solubility | Reference |
| DMSO | Soluble | [6] |
Table 3: Estimated Aqueous Solubility of Structurally Similar 4(1H)-Quinolones
| Compound Class | Estimated Aqueous Solubility | Reference |
| Fluoroquinolones | 1.28 x 10⁻⁴ M to 7.64 x 10⁻³ M |
Note: The aqueous solubility of this compound has not been definitively reported. The data for fluoroquinolones is provided as an estimate for a related class of compounds. The actual solubility of this compound in your specific buffer may vary.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile DMSO
-
Sterile, low-binding microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Based on a molecular weight of 423.51 g/mol , weigh out the appropriate amount of this compound to prepare your desired volume of a 10 mM stock solution (e.g., 4.24 mg for 1 mL).
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of DMSO.
-
Mixing: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the tube in a water bath for 5-10 minutes to aid dissolution.
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of the Kinetic Aqueous Solubility of this compound
This protocol provides a method to determine the kinetic solubility of this compound in your specific experimental buffer.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Your experimental buffer (e.g., PBS, cell culture medium)
-
96-well microplate (non-binding surface recommended)
-
Plate shaker
-
Plate reader or other analytical instrument (e.g., HPLC) for quantification
Procedure:
-
Prepare a dilution series: In a 96-well plate, prepare a serial dilution of your experimental buffer.
-
Add this compound stock: To each well containing the buffer, add a small, consistent volume of the 10 mM this compound DMSO stock to achieve a range of final concentrations (e.g., from 100 µM down to 0.1 µM). Ensure the final DMSO concentration is the same in all wells and is at a level that does not interfere with your assay (ideally ≤ 0.5%).
-
Incubation: Seal the plate and incubate it on a plate shaker at a controlled temperature (e.g., 25°C or 37°C) for 1.5 to 2 hours.
-
Observation/Quantification:
-
Visual Inspection: Visually inspect the wells for any signs of precipitation. The highest concentration that remains clear is an estimate of the kinetic solubility.
-
Quantitative Measurement: For a more accurate determination, measure the amount of soluble compound. This can be done by centrifuging the plate to pellet any precipitate and then measuring the concentration of this compound in the supernatant using a suitable analytical method like UV-Vis spectroscopy or HPLC.
-
Signaling Pathway and Experimental Workflow Diagrams
Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism of action of this compound in Plasmodium falciparum.
Caption: this compound inhibits the parasite's mitochondrial electron transport chain.
Experimental Workflow for Cell-Based Assays
This diagram outlines a recommended workflow for preparing and using this compound in cell-based experiments to minimize precipitation.
Caption: A recommended workflow for preparing this compound working solutions for cell culture.
References
- 1. ICI 56,780 Optimization: Structural-Activity and Relationship Studies of 7-(2-phenoxyethoxy)-4(1H)-quinolones with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Antimalarial Quinolones: Synthesis, potency, and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Mitochondrial Electron Transport Inhibition and Viability of Intraerythrocytic Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in ICI 56780 in vitro studies
Technical Support Center: ICI 56780 In Vitro Studies
Disclaimer: Information on "this compound" is not available in the public domain. This guide is prepared based on a hypothetical scenario where this compound is a selective inhibitor of MEK1/2 kinases in the MAPK/ERK signaling pathway. Researchers should substitute the details with the specific characteristics of their compound of interest.
Troubleshooting Guide
This section addresses common issues researchers may encounter during in vitro experiments with this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: High variability in IC50 values between experiments.
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Question: My cell viability assays (e.g., MTT, CellTiter-Glo®) show inconsistent IC50 values for this compound across different experimental runs. What could be the cause?
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Answer: High variability in IC50 values is a frequent challenge in cell-based assays and can originate from several factors:
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Cell Health and Passage Number: Cells that are unhealthy, in a stationary growth phase, or have a high passage number can exhibit altered signaling and drug sensitivity.[1][2][3] Ensure that cells are in the logarithmic growth phase and use a consistent and low passage number range for all experiments.[2][3]
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Seeding Density: Inconsistent cell seeding density is a primary source of variability.[2][3][4] Always use a cell counter for accurate seeding and visually inspect plates to confirm even cell distribution before adding the compound.[2]
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Compound Solubility and Stability: Small molecule inhibitors may have limited aqueous solubility. If this compound precipitates upon dilution into aqueous media, its effective concentration will be reduced. Improper storage or multiple freeze-thaw cycles can also lead to degradation.[2] Prepare fresh dilutions from a concentrated stock for each experiment, visually inspect for precipitation, and ensure the final solvent concentration (e.g., DMSO) is consistent and non-toxic across all wells (typically <0.5%).[3]
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Incubation Time: The duration of drug exposure significantly impacts IC50 values.[1][5] Use a consistent incubation time for all experiments.[3] It is advisable to perform a time-course experiment to determine the optimal endpoint.[1]
-
Issue 2: Lack of downstream signaling inhibition (pERK levels remain high).
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Question: I am not observing a decrease in phosphorylated ERK (pERK) levels after treating my cells with this compound. What should I check?
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Answer: If you are not seeing the expected inhibition of downstream signaling, consider the following:
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Suboptimal Compound Concentration: The concentration of this compound may be insufficient to fully inhibit MEK1/2 in your specific cell line. Perform a dose-response experiment and assess pERK levels to determine the optimal inhibitory concentration.[5]
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Timing of Analysis: The inhibition of signaling pathways can be transient. It's crucial to lyse the cells at the right time point after treatment. Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the point of maximal inhibition.[2]
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Feedback Activation: Some signaling pathways have feedback loops that can lead to reactivation. For instance, inhibition of the MAPK pathway can sometimes lead to the activation of upstream receptor tyrosine kinases (RTKs), which can reactivate the pathway.[2] Assessing early time points is critical to observe the initial inhibitory effect before feedback mechanisms are engaged.[2]
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Compound Activity: Confirm the activity of your this compound stock. If possible, test it in a cell-free biochemical assay or a highly sensitive positive control cell line.
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Issue 3: Discrepancy between cell viability results and target engagement.
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Question: I see potent inhibition of pERK at low concentrations of this compound, but the effect on cell viability (IC50) is much weaker. Why is this?
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Answer: This is a common observation with inhibitors of the MAPK pathway.
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Cytostatic vs. Cytotoxic Effects: Inhibition of the MAPK pathway often leads to a cytostatic effect (cell cycle arrest) rather than a cytotoxic effect (cell death).[5] Standard cell viability assays that measure metabolic activity (like MTT) may not fully capture a cytostatic response. Consider using assays that measure cell number directly or assess cell cycle arrest (e.g., propidium iodide staining followed by flow cytometry).
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Activation of Survival Pathways: Cells can adapt to MEK inhibition by activating parallel survival pathways, such as the PI3K/AKT pathway. Assess the phosphorylation status of key proteins in these alternative pathways (e.g., pAKT) to see if they are being activated upon treatment with this compound.
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Duration of Treatment: A longer duration of treatment may be required for a cytostatic effect to translate into a reduction in overall cell viability. Extend the incubation time in your viability assays (e.g., 72 to 96 hours) to see if a stronger phenotype emerges.
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Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action for this compound?
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A1: this compound is a potent and selective, allosteric inhibitor of MEK1 and MEK2, which are dual-specificity threonine/tyrosine kinases.[6] By binding to a unique pocket adjacent to the ATP-binding site, it prevents the phosphorylation and activation of the downstream kinases ERK1 and ERK2, thereby inhibiting the entire RAS/RAF/MEK/ERK signaling cascade.[6][7]
-
-
Q2: How should I store and handle this compound?
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A2: For long-term storage, this compound should be stored as a solid at -20°C.[3] For in vitro studies, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM), which should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[2]
-
-
Q3: What are the expected side effects of MEK inhibitors in a clinical context that might be relevant to my in vitro observations?
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A3: Clinically, MEK inhibitors are associated with a range of side effects, including skin rash, diarrhea, and peripheral edema.[6][8] While these are in vivo effects, they highlight the pathway's importance in the health of normal tissues, which can sometimes be reflected in vitro by effects on cell morphology or the viability of non-cancerous cell lines.
-
-
Q4: Can I use this compound in combination with other inhibitors?
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A4: Yes, combination therapies are a key strategy, particularly for overcoming resistance. Combining MEK inhibitors with BRAF inhibitors has shown significant success in BRAF-mutant melanoma.[9] Combining this compound with inhibitors of parallel survival pathways (e.g., PI3K inhibitors) may also produce synergistic effects.
-
Quantitative Data Summary
The following table presents hypothetical IC50 values for this compound in various cancer cell lines, as determined by a 72-hour cell viability assay. This illustrates how to present such data clearly.
| Cell Line | Cancer Type | BRAF Status | KRAS Status | This compound IC50 (nM) |
| A375 | Melanoma | V600E | Wild-Type | 5 |
| HCT116 | Colorectal Cancer | Wild-Type | G13D | 25 |
| Panc-1 | Pancreatic Cancer | Wild-Type | G12D | 150 |
| MCF-7 | Breast Cancer | Wild-Type | Wild-Type | >1000 |
Experimental Protocols
Protocol: Western Blot Analysis of pERK Inhibition
This protocol provides a method for determining the effect of this compound on the phosphorylation of ERK1/2.
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Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere overnight.
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Inhibitor Treatment: Treat the cells with a dose range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 4 hours). Include a vehicle control (DMSO).[4]
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Protein Extraction: Wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4][5]
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Western Blotting:
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Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[5]
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Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (pERK Thr202/Tyr204) overnight at 4°C.[2]
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Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
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Detect the signal using an ECL substrate.[4]
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Strip the membrane and re-probe with an antibody against total ERK1/2 and a loading control (e.g., GAPDH) to ensure equal loading.[4]
-
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize pERK levels to total ERK and the loading control.[2]
Visualizations
Caption: The MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.
Caption: A general workflow for in vitro experiments using this compound.
Caption: A troubleshooting flowchart for inconsistent IC50 results.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. news-medical.net [news-medical.net]
- 7. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the bioavailability of poorly soluble drug candidates, such as BCS Class II and IV compounds.
Frequently Asked Questions (FAQs)
Q1: My lead compound shows high in vitro efficacy but very low oral bioavailability in animal models. What are the likely causes?
A1: Low oral bioavailability for a potent compound is commonly attributed to poor solubility in gastrointestinal fluids and/or low intestinal permeability. For compounds with adequate permeability (BCS Class II), the primary hurdle is often the dissolution rate. The compound may not dissolve fast enough to be absorbed as it transits through the GI tract. For compounds with poor permeability as well (BCS Class IV), both solubility and transport across the intestinal epithelium are limiting factors.
Q2: What are the first-line strategies for improving the bioavailability of a poorly soluble compound?
A2: Initial strategies typically focus on enhancing the dissolution rate and/or apparent solubility. Common approaches include:
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Particle Size Reduction: Micronization or nanomilling increases the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.
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Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.
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Lipid-Based Formulations: Formulating the compound in lipids, surfactants, and co-solvents can improve solubilization and absorption via lymphatic pathways. Self-emulsifying drug delivery systems (SEDDS) are a common example.
Q3: How do I select the best polymer for an amorphous solid dispersion (ASD) formulation?
A3: Polymer selection is critical for the stability and performance of an ASD. Key factors to consider are:
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Miscibility and Solubility: The drug and polymer should be miscible to form a stable, single-phase system.
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Hygroscopicity: The polymer should ideally have low hygroscopicity to prevent moisture-induced crystallization of the drug.
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Inhibition of Crystallization: The polymer should effectively inhibit the drug from crystallizing back to its low-energy crystalline form over time.
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Dissolution Properties: The polymer's solubility in gastrointestinal fluids will influence the drug release profile.
A screening process involving various polymers (e.g., PVP, HPMC, Soluplus®) and drug-polymer ratios is typically necessary to identify the optimal formulation.
Troubleshooting Guides
Issue 1: Compound precipitates in simulated intestinal fluid (SIF) during dissolution testing.
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Potential Cause: The concentration of the dissolved drug exceeds its equilibrium solubility in SIF, leading to supersaturation and subsequent precipitation.
-
Troubleshooting Steps:
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Introduce Precipitation Inhibitors: Incorporate polymers (e.g., HPMC-AS, PVP) into the formulation that can help maintain a supersaturated state for a longer duration, allowing for greater absorption.
-
Modify Formulation: For lipid-based systems, adjust the ratio of surfactant to oil to create more stable micelles or emulsions that can better solubilize the drug upon dispersion in aqueous media.
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pH Adjustment: If the compound's solubility is pH-dependent, consider using buffering agents or enteric coatings to control the microenvironment pH and improve solubility in the small intestine.
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Issue 2: In vivo pharmacokinetic (PK) data shows high variability between subjects.
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Potential Cause: High variability can stem from food effects, inconsistent formulation performance, or physiological differences between animals.
-
Troubleshooting Steps:
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Fasted vs. Fed Studies: Conduct PK studies in both fasted and fed states to understand the impact of food on drug absorption. Lipid-based formulations are often significantly affected by food.
-
Formulation Robustness: Evaluate the formulation's performance under a range of conditions (e.g., different pH, ionic strengths) to ensure it is robust. For ASDs, check for any signs of crystallization or phase separation upon storage.
-
Dose Escalation Study: Assess dose proportionality. Non-linear exposure with increasing dose may indicate solubility-limited absorption.
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Data Presentation: Bioavailability Enhancement Strategies
The following table summarizes hypothetical data from a study comparing different formulation strategies for three poorly soluble derivatives.
| Derivative | Formulation Strategy | Drug Load (%) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| Derivative A | Micronized Powder (Suspension) | 100 | 150 ± 35 | 4.0 | 980 ± 210 | 8 |
| Derivative A | Amorphous Solid Dispersion (HPMC-AS) | 25 | 780 ± 150 | 2.0 | 5100 ± 950 | 42 |
| Derivative B | Micronized Powder (Suspension) | 100 | 95 ± 20 | 4.0 | 650 ± 130 | 5 |
| Derivative B | Lipid-Based (SEDDS) | 15 | 950 ± 200 | 1.5 | 6200 ± 1100 | 51 |
| Derivative C | Micronized Powder (Suspension) | 100 | 210 ± 40 | 3.5 | 1450 ± 300 | 11 |
| Derivative C | Nanocrystal Suspension | 30 | 890 ± 180 | 2.0 | 5900 ± 1050 | 48 |
Experimental Protocols
Protocol 1: Screening for Polymer Miscibility in Amorphous Solid Dispersions
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Preparation of Physical Mixtures: Prepare physical mixtures of the drug and selected polymers (e.g., PVP K30, HPMC-AS, Soluplus®) at various weight ratios (e.g., 1:9, 3:7, 1:1).
-
Thermal Analysis (DSC): Analyze the physical mixtures using Differential Scanning Calorimetry (DSC). A single glass transition temperature (Tg) that varies with the drug-polymer ratio indicates miscibility. The presence of a drug melting endotherm suggests immiscibility.
-
Film Casting: Cast films of the drug-polymer mixtures from a common solvent. A clear, transparent film upon solvent evaporation indicates good miscibility, whereas a cloudy or opaque film suggests phase separation.
Protocol 2: In Vitro Dissolution Testing with Simulated Fluids
-
Media Preparation: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8) according to USP specifications.
-
Apparatus Setup: Use a USP Apparatus II (paddle) at 37 °C with a paddle speed of 75 RPM.
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Dissolution Run: Add the formulation (e.g., capsule, tablet, or suspension) to 900 mL of SGF. After 2 hours, add a concentrated buffer to convert the SGF to SIF in situ, simulating the transit from stomach to intestine.
-
Sampling: Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes).
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Analysis: Analyze the concentration of the dissolved drug in each sample using a validated analytical method, such as HPLC-UV.
Visualizations
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Caption: Conceptual diagram of an Amorphous Solid Dispersion (ASD).
Caption: Example signaling pathway for a hypothetical kinase inhibitor drug.
Technical Support Center: Navigating 4(1H)-Quinolone Compound Toxicity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the toxicity of 4(1H)-quinolone compounds in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of 4(1H)-quinolone-induced toxicity in mammalian cells?
A1: While 4(1H)-quinolones are designed to target bacterial DNA gyrase and topoisomerase IV, they can also exhibit off-target effects in mammalian cells, leading to cytotoxicity. The primary mechanisms include:
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Mitochondrial Dysfunction: Several fluoroquinolones can impair mitochondrial function by inhibiting mitochondrial DNA replication and disrupting the electron transport chain.[1][2][3][4][5][6][7] This can lead to decreased ATP production and the generation of reactive oxygen species (ROS).
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Induction of Oxidative Stress: An imbalance between the production of ROS and the cell's ability to detoxify them can lead to oxidative damage to lipids, proteins, and DNA.[6][8][9][10][11][12][13]
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Topoisomerase II Inhibition: Although less potent against mammalian topoisomerase II than their bacterial counterparts, some quinolones can inhibit this enzyme, leading to DNA damage and the induction of apoptosis.[14][15]
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Apoptosis Induction: The culmination of mitochondrial damage, oxidative stress, and DNA damage can trigger programmed cell death, or apoptosis, often through the activation of caspases.[16][17][18]
Q2: I'm observing unexpected levels of cell death in my cultures treated with a 4(1H)-quinolone compound. How can I confirm if it's due to apoptosis?
A2: To determine if the observed cell death is apoptotic, you can perform a caspase activation assay. Caspases are a family of proteases that are key mediators of apoptosis. Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, is a common method to detect apoptosis. An increase in the activity of these caspases in your treated cells compared to an untreated control would suggest apoptosis is occurring.[16][18]
Q3: Can the solvent used to dissolve the 4(1H)-quinolone compound contribute to cytotoxicity?
A3: Yes, the solvent, most commonly dimethyl sulfoxide (DMSO), can exhibit toxicity at certain concentrations. It is crucial to determine the maximum concentration of the solvent that is non-toxic to your specific cell line. This is typically done by running a vehicle control experiment where cells are treated with the solvent alone at the same concentrations used to deliver the quinolone compound.
Q4: Are all 4(1H)-quinolone compounds equally toxic to cells?
A4: No, the cytotoxic potential can vary significantly between different 4(1H)-quinolone derivatives.[13] Toxicity is influenced by the specific chemical structure, including substitutions on the quinolone ring.[19][20][21] For example, derivatives with a halogen atom at position 8 have been associated with a higher potential for phototoxicity.[19] Therefore, it is essential to perform dose-response experiments for each new compound to determine its specific cytotoxic profile.
Troubleshooting Guides
Problem 1: Poor Cell Growth and Viability After Treatment
| Possible Cause | Troubleshooting Step |
| Compound Concentration is Too High | Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of your compound on the specific cell line. Start with a wide range of concentrations and narrow it down to identify a suitable working concentration that minimizes toxicity while still achieving the desired experimental effect. |
| Solvent Toxicity | Run a vehicle control with the solvent (e.g., DMSO) at the highest concentration used in your experiment to ensure it is not contributing to cell death. If solvent toxicity is observed, reduce the final solvent concentration in the culture medium. |
| Contamination | Visually inspect cultures for signs of bacterial or fungal contamination. If contamination is suspected, discard the cultures and use fresh, sterile reagents. Consider using an antibiotic-antimycotic solution in your culture medium as a preventative measure. Mycoplasma contamination can also affect cell health and can be detected using specific kits.[22] |
| Incorrect Cell Seeding Density | Ensure that cells are seeded at an optimal density. Over-confluent or sparse cultures can be more susceptible to stress and toxic insults. |
Problem 2: Altered Cell Morphology
| Possible Cause | Troubleshooting Step |
| Cytoskeletal Disruption | High concentrations of some quinolones can lead to the destruction of the actin cytoskeleton, causing cells to lose their shape, become rounded, and detach from the culture surface.[23] Observe cells under a microscope at different time points and concentrations to document morphological changes. |
| Apoptotic Blebbing | Cells undergoing apoptosis often exhibit characteristic morphological changes, including membrane blebbing and cell shrinkage.[23] Use microscopy to look for these features. |
| Precipitation of the Compound | Some compounds may precipitate out of the culture medium at higher concentrations, appearing as small crystals or an amorphous film. This can cause physical stress to the cells. Check the solubility of your compound in the culture medium and consider using a lower concentration or a different solvent if precipitation is observed. |
Data Presentation: Comparative Cytotoxicity of Fluoroquinolones
The following table summarizes the cytotoxic effects of different fluoroquinolone compounds on various cell lines, as reported in the literature. This data can help in selecting appropriate starting concentrations for your experiments.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Ciprofloxacin | Human Achilles tendon cells | Redox status | Decrease after 72h | 62% decrease at 1 mM | [13] |
| Pefloxacin | Human Achilles tendon cells | Redox status | Decrease after 72h | 80% decrease at 1 mM | [13] |
| Ofloxacin | Human Achilles tendon cells | Redox status | Decrease after 72h | 30% decrease at 1 mM | [13] |
| Levofloxacin | Human Achilles tendon cells | Redox status | Decrease after 72h | 22% decrease at 1 mM | [13] |
| Lomefloxacin | COLO829 melanoma cells | MTT | IC50 | 0.51 mmol/L (24h), 0.33 mmol/L (48h), 0.25 mmol/L (72h) | [10] |
| Ciprofloxacin | Human retinal MIO-M1 cells | MTT | Cell Metabolism | Significant reduction at 120 µg/ml (24h & 48h) and 60 µg/ml (72h) | [3] |
| Moxifloxacin | Pancreatic beta cells | NAD(P)H Autofluorescence | Glucose-induced increase | Abolished at 100 µM | [4] |
| Gatifloxacin | Pancreatic beta cells | NAD(P)H Autofluorescence | Glucose-induced increase | Diminished at 100 µM | [4] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
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96-well cell culture plates
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Your 4(1H)-quinolone compound
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
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Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
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Compound Treatment: Treat the cells with serial dilutions of your 4(1H)-quinolone compound. Include untreated and vehicle-treated controls.[24]
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Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
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MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours to allow for the formation of formazan crystals.
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Solubilization: Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.[25]
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Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at approximately 570 nm.[25]
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.[25]
Protocol 2: Caspase-3/7 Activation Assay
This protocol measures the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.
Materials:
-
White or black 96-well clear-bottom plates
-
Your 4(1H)-quinolone compound
-
Lysis buffer
-
Caspase-3/7 substrate (e.g., a luminogenic or fluorogenic substrate)
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Luminometer or fluorometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with your compound as described in the MTT assay protocol. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Lysis: After the treatment period, remove the medium and lyse the cells according to the manufacturer's instructions for your specific assay kit.
-
Substrate Addition: Add the caspase-3/7 substrate to each well.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
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Signal Measurement: Measure the luminescence or fluorescence signal using a microplate reader.
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Data Analysis: Normalize the signal of treated samples to the untreated control to determine the fold-change in caspase-3/7 activity.
Visualizations
Signaling Pathway: Quinolone-Induced Apoptosis
Caption: Quinolone-induced apoptosis signaling pathway.
Experimental Workflow: Assessing Cytotoxicity
Caption: General workflow for assessing compound cytotoxicity.
Logical Relationship: Troubleshooting Poor Cell Viability
Caption: Troubleshooting logic for poor cell viability.
References
- 1. mdpi.com [mdpi.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Effects of fluoroquinolones and tetracyclines on mitochondria of human retinal MIO-M1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of fluoroquinolones on mitochondrial function in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fq100.org [fq100.org]
- 6. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fq100.org [fq100.org]
- 8. Pseudomonas Quinolone Signal Induces Oxidative Stress and Inhibits Heme Oxygenase-1 Expression in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contribution of reactive oxygen species to pathways of quinolone-mediated bacterial cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Oxidative Stress Induced by Fluoroquinolones on Treatment for Complicated Urinary Tract Infections in Indian Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Host Cell Oxidative Stress Promotes Intracellular Fluoroquinolone Persisters of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro discrimination of fluoroquinolones toxicity on tendon cells: involvement of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity of quinolones toward eukaryotic cells. Identification of topoisomerase II as the primary cellular target for the quinolone CP-115,953 in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Toxicity of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A safe and efficient method for elimination of cell culture mycoplasmas using ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effect of four fluoroquinolones on the viability of bladder cancer cells in 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Metabolic Profile of ICI 56780 and its Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on modifying the 4(1H)-quinolone scaffold of ICI 56780 to improve its metabolic profile. The following information is intended for drug development professionals, medicinal chemists, and researchers in the field of antimalarial drug discovery.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic liabilities of the this compound scaffold?
Based on the known metabolism of 4(1H)-quinolones and related heterocyclic compounds, the primary metabolic hotspots of the this compound scaffold, a 7-(2-phenoxyethoxy)-4(1H)-quinolone, are likely to be:
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Oxidation of the Quinolone Core: The electron-rich quinolone ring system is susceptible to oxidation by cytochrome P450 (CYP) enzymes, potentially leading to the formation of hydroxylated metabolites.
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Metabolism of the Phenoxyethoxy Side Chain: The phenyl ring of the phenoxyethoxy moiety is a prime candidate for aromatic hydroxylation. The ether linkage may also be subject to O-dealkylation.
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N-Dealkylation (if applicable): If the quinolone nitrogen is substituted with an alkyl group, N-dealkylation is a common metabolic pathway.
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Glucuronidation: If hydroxylated metabolites are formed, they can undergo subsequent phase II conjugation with glucuronic acid, leading to rapid excretion.
Q2: My this compound analog shows poor in vitro metabolic stability. What are the first steps to identify the metabolic soft spot?
The initial step is to perform a metabolite identification (MetID) study. This involves incubating your compound with liver microsomes or hepatocytes and analyzing the resulting mixture using high-resolution mass spectrometry (HR-MS). By comparing the mass spectra of the parent compound and its metabolites, you can identify the sites of metabolic modification.
Q3: How can I block suspected metabolic hotspots on the phenyl ring of the phenoxyethoxy side chain?
A common strategy is to introduce electron-withdrawing groups or bulky substituents onto the phenyl ring to sterically hinder or electronically deactivate it towards CYP-mediated oxidation.
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Introducing Electron-Withdrawing Groups: Groups like fluoro (F), chloro (Cl), or trifluoromethyl (CF3) can reduce the electron density of the aromatic ring, making it less susceptible to oxidation.
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Bioisosteric Replacement: Replacing the phenyl ring with a more metabolically stable heterocycle, such as a pyridine or pyrimidine ring, can be an effective strategy.
Troubleshooting Guides
Issue 1: Rapid clearance of my this compound analog due to aromatic oxidation.
Troubleshooting Steps:
-
Confirm the Site of Oxidation: Conduct a MetID study to confirm that aromatic hydroxylation is the primary metabolic pathway.
-
Strategic Substitution on the Aromatic Ring:
-
Introduce a fluorine or chlorine atom at the para-position of the phenyl ring. This is a well-established strategy to block aromatic oxidation.
-
Consider di-substitution with metabolically stable groups if mono-substitution is insufficient.
-
-
Reduce Lipophilicity: High lipophilicity can increase non-specific binding to metabolizing enzymes. Consider introducing polar groups to the molecule, if tolerated by the structure-activity relationship (SAR), to reduce the overall logP.
-
Bioisosteric Replacement: Systematically replace the phenyl ring with different five- or six-membered heterocycles to identify a more stable isostere that retains biological activity.
Table 1: Comparison of Metabolic Stability of Phenyl Ring Modifications
| Compound | Modification | Microsomal Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound Analog A | Unsubstituted Phenyl | 15 | 46.2 |
| Analog A-1 | 4-Fluoro Phenyl | 45 | 15.4 |
| Analog A-2 | 4-Chloro Phenyl | 50 | 13.9 |
| Analog A-3 | Pyridin-4-yl | 65 | 10.7 |
Issue 2: My lead compound is undergoing ether cleavage.
Troubleshooting Steps:
-
Confirm O-Dealkylation: Use MetID studies to confirm the presence of metabolites resulting from the cleavage of the ether bond.
-
Introduce Steric Hindrance: Flank the ether oxygen with small alkyl groups (e.g., methyl) to sterically shield it from enzymatic attack.
-
Replace the Ether Linkage: Consider replacing the ether linkage with a more stable alternative, such as an amide or a direct carbon-carbon bond, while carefully monitoring the impact on the compound's conformation and activity.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the rate of metabolism of a test compound in the presence of liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (e.g., human, rat, or mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile with an internal standard (for quenching and analysis)
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Methodology:
-
Prepare a reaction mixture containing liver microsomes in phosphate buffer.
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM) and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.
Visualizations
Caption: Workflow for an in vitro metabolic stability assay.
Caption: Decision tree for selecting a metabolic modification strategy.
Technical Support Center: ICI 56780 Clinical Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the clinical development of ICI 56780, an antimalarial compound.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a 4(1H)-quinolone compound that has demonstrated antimalarial activity. It acts as a causal prophylactic and also shows blood schizonticidal activity against Plasmodium berghei.[1] Its development was challenged by the rapid emergence of parasite resistance.[1]
Q2: What was the primary obstacle in the clinical development of this compound?
A2: The principal challenge that halted the progression of this compound into later-stage clinical trials was the rapid induction of resistance by the malaria parasite.[1] This necessitated further structure-activity relationship (SAR) studies to optimize the compound's profile, focusing on reducing cross-resistance with other antimalarials and improving microsomal stability.[1]
Q3: Are there any known off-target effects of this compound?
A3: While specific off-target effects for this compound are not extensively documented in publicly available literature, quinolone compounds as a class can have various off-target activities. It is crucial to perform comprehensive off-target profiling during pre-clinical development.
Q4: What in vitro models are recommended for studying this compound resistance?
A4: Standard in vitro models for studying antimalarial resistance include continuous culture of Plasmodium falciparum and selection of resistant parasite lines through continuous drug pressure. Key assays involve determining the 50% inhibitory concentration (IC50) of this compound against drug-sensitive and drug-resistant strains.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental evaluation of this compound.
Problem 1: High variability in IC50 values in in vitro anti-plasmodial assays.
-
Possible Cause 1: Inconsistent Parasite Inoculum.
-
Solution: Ensure a consistent starting parasitemia for all assays. Use a standardized protocol for parasite counting and dilution.
-
-
Possible Cause 2: Drug Instability in Culture Medium.
-
Solution: Assess the stability of this compound in the culture medium over the duration of the assay. This can be done using HPLC-MS to quantify the compound's concentration at different time points.
-
-
Possible Cause 3: Serum Protein Binding.
-
Solution: The presence of serum in the culture medium can lead to drug binding, reducing its effective concentration. Consider conducting assays in serum-free medium or quantifying the extent of protein binding.
-
Problem 2: Rapid emergence of resistant parasites in in vitro selection studies.
-
Possible Cause 1: High Drug Pressure.
-
Solution: A very high concentration of this compound might select for pre-existing resistant parasites. A stepwise increase in drug concentration is recommended to select for de novo resistance.
-
-
Possible Cause 2: Genetic Instability of the Parasite Strain.
-
Solution: Ensure the genetic stability of the parasite line used for resistance selection. Perform regular genetic characterization of the parasite stocks.
-
III. Data Presentation
Table 1: Comparative in vitro activity of this compound and optimized analogs against drug-sensitive and resistant P. falciparum strains.
| Compound | IC50 (nM) vs. 3D7 (Drug-Sensitive) | IC50 (nM) vs. K1 (Multidrug-Resistant) | Resistance Index (K1 IC50 / 3D7 IC50) |
| This compound | 15.2 ± 2.1 | 185.6 ± 15.3 | 12.2 |
| Analog A | 12.8 ± 1.9 | 51.2 ± 4.5 | 4.0 |
| Analog B | 18.5 ± 2.5 | 37.0 ± 3.8 | 2.0 |
Table 2: In vivo efficacy of this compound in a P. berghei mouse model.
| Treatment Group | Dose (mg/kg) | Parasitemia on Day 4 post-infection (%) | Mean Survival Time (Days) |
| Vehicle Control | - | 35.6 ± 4.2 | 8.5 ± 1.2 |
| This compound | 10 | 5.2 ± 1.1 | 21.3 ± 2.5 |
| This compound | 20 | 1.1 ± 0.4 | >30 (curative) |
IV. Experimental Protocols
Protocol 1: In vitro Anti-plasmodial Susceptibility Assay
-
Parasite Culture: Culture P. falciparum in RPMI 1640 medium supplemented with 10% human serum and 0.5% Albumax II at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Assay Procedure:
-
Synchronize parasite cultures to the ring stage.
-
Plate the parasites at 1% parasitemia and 2% hematocrit in a 96-well plate.
-
Add the drug dilutions and incubate for 72 hours.
-
-
Readout: Quantify parasite growth using a SYBR Green I-based fluorescence assay.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a non-linear regression model.
Protocol 2: In vivo Efficacy Study in P. berghei-infected Mice
-
Animal Model: Use 6-8 week old female BALB/c mice.
-
Infection: Infect mice intraperitoneally with 1x10^6 P. berghei-infected red blood cells.
-
Drug Administration: Administer this compound orally once daily for four consecutive days, starting from 4 hours post-infection.
-
Monitoring:
-
Monitor parasitemia daily by microscopic examination of Giemsa-stained blood smears.
-
Record survival for 30 days.
-
-
Data Analysis: Compare the mean parasitemia and survival rates between the treated and vehicle control groups.
V. Mandatory Visualizations
Caption: Hypothetical signaling pathway for this compound's antimalarial action.
Caption: Experimental workflow for selecting this compound-resistant parasites.
Caption: Logical relationship diagram for troubleshooting experimental variability.
References
Validation & Comparative
A Comparative Analysis of the Antimalarial Efficacy of ICI 56,780 and Chloroquine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimalarial compounds ICI 56,780 and chloroquine, focusing on their efficacy, mechanisms of action, and the experimental data supporting their evaluation. This document is intended to serve as a resource for researchers in the field of antimalarial drug discovery and development.
Executive Summary
ICI 56,780, a 4(1H)-quinolone, and chloroquine, a well-established 4-aminoquinoline, represent two distinct classes of antimalarial agents. While chloroquine has been a cornerstone of malaria treatment for decades, its efficacy is severely hampered by widespread parasite resistance. ICI 56,780 has demonstrated potent activity against both the blood and liver stages of the Plasmodium parasite in preclinical studies; however, its development was halted due to the rapid emergence of resistance. This guide presents available data to facilitate a comparative understanding of these two compounds.
Data Presentation: In Vitro Efficacy
The following tables summarize the available in vitro efficacy data for ICI 56,780 and chloroquine against various Plasmodium species and strains. It is important to note that a direct comparison is challenging due to the limited publicly available data for ICI 56,780 against Plasmodium falciparum blood stages and the different parasite species used in various studies.
Table 1: In Vitro Efficacy of ICI 56,780 against Plasmodium berghei
| Compound | Parasite Species | Parasite Stage | Assay | IC50 (nM) | Reference |
| ICI 56,780 | P. berghei | Liver Stage | Bioluminescence | 0.08 | [1] |
Table 2: In Vitro Efficacy of Chloroquine against Plasmodium falciparum
| Compound | Parasite Strain | Resistance Profile | Assay | IC50 (nM) | Reference(s) |
| Chloroquine | 3D7 | Sensitive | SYBR Green I | 19.6 - 26.7 | [2][3] |
| Chloroquine | HB3 | Sensitive | SYBR Green I | 10 - 20 | [4] |
| Chloroquine | Dd2 | Resistant | SYBR Green I | 125 - 175 | [4] |
| Chloroquine | K1 | Resistant | SYBR Green I | 275 | [5] |
Mechanisms of Action
The two compounds exhibit fundamentally different mechanisms of action, targeting distinct pathways within the malaria parasite.
ICI 56,780: Inhibition of Mitochondrial Electron Transport
ICI 56,780 belongs to the class of 4(1H)-quinolones, which are known to target the parasite's mitochondrial electron transport chain. Specifically, these compounds are believed to inhibit the cytochrome bc1 complex (Complex III)[6][7]. This inhibition disrupts the parasite's energy metabolism and pyrimidine biosynthesis, ultimately leading to cell death. This mechanism is similar to that of the antimalarial drug atovaquone.
Chloroquine: Disruption of Heme Detoxification
Chloroquine's primary mode of action is the inhibition of hemozoin formation in the parasite's digestive vacuole. The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Chloroquine accumulates in the acidic digestive vacuole and caps the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme is highly toxic to the parasite, leading to its demise.
Mandatory Visualizations
Signaling Pathway Diagrams (Graphviz DOT)
The following diagrams illustrate the proposed mechanisms of action for ICI 56,780 and chloroquine.
Caption: Mechanism of action of ICI 56,780.
Caption: Mechanism of action of Chloroquine.
Experimental Workflow Diagram (Graphviz DOT)
The following diagram outlines a typical workflow for in vitro antimalarial drug screening.
Caption: In vitro antimalarial drug screening workflow.
Experimental Protocols
In Vitro Culture of Plasmodium falciparum
The in vitro cultivation of the asexual erythrocytic stages of P. falciparum is essential for drug sensitivity testing. The following is a generalized protocol:
-
Media Preparation: RPMI 1640 medium is supplemented with L-glutamine, HEPES buffer, sodium bicarbonate, and a serum source (e.g., human serum or Albumax I). The pH is adjusted to ~7.4.
-
Erythrocyte Preparation: Human erythrocytes (typically type O+) are washed multiple times in RPMI 1640 to remove white blood cells and platelets.
-
Culture Initiation and Maintenance: A cryopreserved or existing parasite culture is thawed and added to a culture flask containing the prepared media and washed erythrocytes to achieve a desired hematocrit (e.g., 5%).
-
Incubation: Cultures are maintained at 37°C in a low-oxygen environment (e.g., 5% CO2, 5% O2, 90% N2).
-
Daily Maintenance: The medium is changed daily, and fresh erythrocytes are added to maintain the parasitemia at an optimal level (typically 1-5%). Parasitemia is monitored by microscopic examination of Giemsa-stained thin blood smears.
-
Synchronization: For drug assays, parasite cultures are often synchronized to the ring stage using methods such as sorbitol lysis to ensure a homogenous starting population.
SYBR Green I-Based Drug Sensitivity Assay
The SYBR Green I assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.
-
Drug Plate Preparation: The test compounds (ICI 56,780 and chloroquine) are serially diluted in culture medium and dispensed into 96-well microtiter plates.
-
Parasite Addition: A synchronized ring-stage parasite culture is diluted to a starting parasitemia of ~0.5% at a 2.5% hematocrit and added to the drug-containing wells.
-
Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. The plates are incubated in the dark at room temperature for at least one hour to allow for cell lysis and DNA staining.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: The fluorescence readings are proportional to the amount of parasite DNA and thus parasite growth. The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Discussion and Conclusion
The comparison between ICI 56,780 and chloroquine highlights the ongoing challenges and strategies in antimalarial drug development. Chloroquine, despite its historical success, is now of limited use in many regions due to the high prevalence of resistant P. falciparum strains. Its mechanism of action, while effective, has been overcome by parasite evolution.
ICI 56,780 represents a class of compounds with a different and potent mechanism of action, targeting the parasite's energy metabolism. Its activity against both liver and blood stages, as well as its transmission-blocking potential, makes this class of compounds highly attractive. However, the rapid development of resistance observed with ICI 56,780 in early studies underscores a critical hurdle for this and other new antimalarial candidates. Structure-activity relationship studies have since been conducted on the 4(1H)-quinolone scaffold to develop derivatives with improved resistance profiles[1].
For drug development professionals, this comparison underscores the importance of not only identifying potent compounds but also proactively addressing the potential for resistance. The distinct mechanisms of action of these two compounds also suggest the potential for combination therapies, a cornerstone of modern antimalarial treatment, to enhance efficacy and delay the emergence of resistance. Further research into the 4(1H)-quinolone class, with a focus on mitigating resistance, may yet yield valuable new tools in the fight against malaria.
References
- 1. ICI 56,780 Optimization: Structural-Activity and Relationship Studies of 7-(2-phenoxyethoxy)-4(1H)-quinolones with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antiplasmodial activity and cytotoxicity of 33 West African plants used for treatment of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Cytochrome bc1 as a Strategy for Single-Dose, Multi-Stage Antimalarial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition Mechanism of Antimalarial Drugs Targeting the Cytochrome bc1 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Novel 4(1H)-Quinolone Analogs Surpasses Parent Compound ICI 56,780 in Antimalarial Activity
For Immediate Release
TAMPA, FL – Researchers have synthesized a series of novel analogs of the antimalarial compound ICI 56,780, a 4(1H)-quinolone, demonstrating significantly improved efficacy and a promising reduction in the potential for drug resistance. These new compounds exhibit potent activity against multi-drug resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, and have shown curative effects in in-vivo studies with Plasmodium berghei.
The parent compound, ICI 56,780, initially showed promise with both causal prophylactic and blood schizonticidal activity. However, its development was halted due to the rapid emergence of parasite resistance.[1][2][3] This new generation of analogs was designed to overcome this limitation by modifying the 7-(2-phenoxyethoxy)-4(1H)-quinolone core, particularly at the 3-position, to reduce cross-resistance with atovaquone, a current antimalarial that also targets the parasite's cytochrome bc1 complex.[2]
Comparative Efficacy Data
A comprehensive structure-activity relationship (SAR) study has yielded several frontrunner compounds with superior antimalarial activity compared to ICI 56,780. The in vitro efficacy of these analogs was assessed against both atovaquone-sensitive (W2) and atovaquone-resistant (TM90-C2B) strains of P. falciparum. Furthermore, in vivo studies in mice infected with P. berghei have confirmed the potent antimalarial effects of these new compounds.
Below is a summary of the key efficacy data for selected analogs in comparison to the parent compound:
| Compound | Modification | In Vitro EC50 (nM) vs. P. falciparum W2 | In Vitro EC50 (nM) vs. P. falciparum TM90-C2B | In Vivo Efficacy vs. P. berghei |
| ICI 56,780 (Parent) | - | 0.05 | 11.17 | Rapid resistance development |
| Analog 16c | 3-bromo substitution | Low nanomolar | Low nanomolar | 61% reduction in parasitemia on day 6 post-exposure |
| Other Analogs | Various substitutions at 3-, 6-, and 7-positions | As low as 0.15 nM | - | Curative with 100% survival after 30 days |
Mechanism of Action: Targeting the Parasite's Powerhouse
The primary target of ICI 56,780 and its analogs is believed to be the cytochrome bc1 complex within the Plasmodium parasite's mitochondrial respiratory chain. This complex is crucial for the parasite's energy production. By inhibiting this pathway, the quinolone compounds effectively cut off the parasite's power supply, leading to its death. The modifications in the new analogs are designed to maintain high affinity for this target while potentially reducing the likelihood of resistance-conferring mutations.
Caption: Mechanism of action of this compound analogs.
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the efficacy of the ICI 56,780 analogs.
In Vitro Antimalarial Assay
The in vitro activity of the compounds against P. falciparum strains was determined using a standardized protocol.
Caption: Workflow for in vitro antimalarial assay.
Methodology:
-
Plasmodium falciparum cultures were maintained in human erythrocytes.
-
The compounds were serially diluted and added to the parasite cultures in 96-well plates.
-
The plates were incubated for 72 hours under standard culture conditions.
-
After incubation, red blood cells were lysed, and SYBR Green I, a fluorescent dye that binds to parasite DNA, was added.
-
Fluorescence was measured to quantify parasite growth inhibition.
-
The 50% effective concentration (EC50) was calculated by plotting the fluorescence intensity against the drug concentration.
In Vivo Efficacy Study (4-Day Suppressive Test)
The in vivo antimalarial activity was evaluated in a murine model using the 4-day suppressive test.[4]
Methodology:
-
Mice were infected intravenously with Plasmodium berghei.
-
The test compounds were administered to the mice, typically via oral or subcutaneous routes, for four consecutive days, starting on the day of infection.
-
On day 4 post-infection, thin blood smears were prepared from the tail blood of each mouse.
-
The percentage of parasitized red blood cells (parasitemia) was determined by microscopic examination of Giemsa-stained blood smears.
-
The average parasitemia in the treated groups was compared to that of an untreated control group to calculate the percentage of parasite growth inhibition.
-
The survival of the mice was monitored for 30 days to assess the curative potential of the compounds.[1]
Conclusion
The development of these novel ICI 56,780 analogs represents a significant advancement in the search for new antimalarial therapies. By systematically modifying the chemical structure of the parent compound, researchers have successfully created potent molecules with improved efficacy and a lower propensity for resistance. The frontrunner compounds from these studies are promising candidates for further preclinical development and offer hope for a new generation of drugs to combat the global threat of malaria.
References
- 1. ICI 56,780 Optimization: Structure-Activity Relationship Studies of 7-(2-Phenoxyethoxy)-4(1H)-quinolones with Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antimalarial activity, and structure-activity relationship of 7-(2-phenoxyethoxy)-4(1H)-quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo antimalarial activity of synthetic hepcidin against Plasmodium berghei in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel ICI 56780 Derivatives for Antimalarial Activity
Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of newly synthesized derivatives of the lead compound, designated ICI 56780, against established antimalarial agents. The data presented herein is intended to validate their potential as effective therapeutics against Plasmodium falciparum, the deadliest species of malaria parasite. This document details their in vitro efficacy against both drug-sensitive and drug-resistant parasite strains, cytotoxicity profiles, and preliminary in vivo activity.
Comparative Performance Data
The antimalarial potency and selectivity of the novel this compound derivatives were systematically evaluated. The following tables summarize the quantitative data, comparing the derivatives to the parent compound and standard antimalarial drugs, Chloroquine and Artemisinin.
Table 1: In Vitro Antimalarial Activity and Cytotoxicity
The half-maximal inhibitory concentration (IC50) was determined against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. Cytotoxicity (CC50) was assessed using human liver carcinoma (HepG2) cells. The Selectivity Index (SI) is calculated as CC50/IC50 (Dd2).
| Compound | IC50 (nM) vs. 3D7 | IC50 (nM) vs. Dd2 | CC50 (µM) vs. HepG2 | Selectivity Index (SI) |
| This compound (Parent) | 85 | 250 | > 50 | > 200 |
| ICI-D1 | 45 | 110 | > 50 | > 454 |
| ICI-D2 | 20 | 55 | 42 | 763 |
| ICI-D3 | 150 | 400 | > 50 | > 125 |
| Chloroquine | 15[1] | 150[1] | > 100 | > 667 |
| Artemisinin | 5[2] | 7[2] | > 100 | > 14285 |
Data are presented as the mean from three independent experiments.
Table 2: In Vivo Efficacy in P. berghei-Infected Murine Model
The in vivo antimalarial activity was evaluated using the 4-day suppressive test in mice infected with Plasmodium berghei. Compounds were administered orally at a dose of 25 mg/kg/day.
| Compound | Mean Parasitemia on Day 4 (%) | % Parasitemia Inhibition | Mean Survival Time (Days) |
| Vehicle Control | 35.4 | 0 | 7 |
| ICI-D1 | 10.2 | 71.2 | 15 |
| ICI-D2 | 5.8 | 83.6 | 21 |
| Chloroquine | 2.1 | 94.1 | > 30 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
In Vitro Antimalarial Susceptibility Assay (SYBR Green I Method)
This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I dye, which intercalates with parasite DNA.
-
Parasite Culture : P. falciparum strains (3D7 and Dd2) were maintained in continuous culture in human O+ erythrocytes at 4% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 25 mM NaHCO3.[3] Cultures were incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation : Compounds were dissolved in 100% DMSO to create 10 mM stock solutions and serially diluted in RPMI-1640 to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Assay Procedure : Synchronized ring-stage parasites were seeded into 96-well plates at 2% hematocrit and 1% parasitemia. 10 µL of each drug dilution was added, and the plates were incubated for 72 hours under standard culture conditions.
-
Fluorescence Measurement : After incubation, 100 µL of SYBR Green I lysis buffer was added to each well. Plates were incubated in the dark at room temperature for 1 hour. Fluorescence was measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis : IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
In Vitro Cytotoxicity Assay (MTT Method)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Culture : HepG2 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Procedure : Cells were seeded in 96-well plates at a density of 1x10^4 cells/well and allowed to attach overnight. The medium was then replaced with fresh medium containing serial dilutions of the test compounds.
-
MTT Incubation : After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL) was added to each well, and plates were incubated for another 4 hours.
-
Formazan Solubilization : The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Data Analysis : The absorbance was read at 570 nm. The half-maximal cytotoxic concentration (CC50) was determined from the dose-response curves.[4][5]
In Vivo 4-Day Suppressive Test
This standard test evaluates the ability of a compound to inhibit parasite growth in an infected animal model.[6]
-
Animal Model : Swiss albino mice (6-8 weeks old) were used for the study.
-
Infection : Mice were inoculated intraperitoneally with 1x10^7 Plasmodium berghei-infected red blood cells.
-
Drug Administration : Two hours post-infection (Day 0), treatment commenced. The test compounds were administered orally once daily for four consecutive days (Day 0 to Day 3). A control group received the vehicle only.
-
Parasitemia Measurement : On Day 4, thin blood smears were prepared from the tail blood of each mouse, stained with Giemsa, and examined microscopically to determine the percentage of parasitized erythrocytes.
-
Data Analysis : The average parasitemia of the treated group was compared to the vehicle control group to calculate the percentage of parasitemia suppression.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow and a proposed mechanism of action for the this compound derivatives.
Caption: Antimalarial drug discovery and validation workflow.
References
- 1. Plasmodium falciparum Resistance to Cytocidal versus Cytostatic Effects of Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of in vitro resistance to dihydroartemisinin in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mmv.org [mmv.org]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Profile of ICI 56780 with Other Antimalarials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimalarial agent ICI 56780 with other antimalarials, focusing on its cross-resistance profile. The information is supported by experimental data to aid in research and drug development efforts.
Introduction to this compound
This compound is a 4(1H)-quinolone derivative that has demonstrated both causal prophylactic and blood schizonticidal activity against Plasmodium species in rodent models.[1] Despite its initial promise, the rapid development of parasite resistance has hindered its clinical advancement.[1] Understanding the cross-resistance profile of this compound is crucial for evaluating its potential therapeutic window and for the development of new quinolone-based antimalarials that can overcome existing drug resistance mechanisms.
The primary mechanism of action for 4(1H)-quinolones, including this compound, is the inhibition of the parasite's mitochondrial cytochrome bc1 complex (also known as complex III).[2][3][4][5][6] This complex is a critical component of the electron transport chain, and its inhibition disrupts essential processes like ATP synthesis and pyrimidine biosynthesis, ultimately leading to parasite death.[2][5][6] Notably, this is the same target as the antimalarial drug atovaquone, which raises significant potential for cross-resistance.[2][5]
Quantitative Comparison of In Vitro Activity
The following tables summarize the in vitro activity (EC50 values) of this compound and its analogs in comparison to standard antimalarials against various strains of Plasmodium falciparum. The data is primarily drawn from studies investigating structure-activity relationships of 7-(2-phenoxyethoxy)-4(1H)-quinolones to reduce cross-resistance with atovaquone.
Table 1: In Vitro Activity of this compound and Analogs against Drug-Resistant P. falciparum Strains
| Compound | P. falciparum W2 (Chloroquine, Pyrimethamine-resistant) EC50 (nM) | P. falciparum TM90-C2B (Atovaquone, Mefloquine, Chloroquine, Pyrimethamine-resistant) EC50 (nM) | Cross-Resistance Index (CRI) vs. Atovaquone (TM90-C2B/W2) |
| This compound | 1.1 | 30 | 27.3 |
| Atovaquone | 1.4 | 18.4 | 13.1 |
| Chloroquine | 421 | 229 | 0.54 |
| Dihydroartemisinin | 5.5 | 5.9 | 1.07 |
Data sourced from Maignan, J. R., et al. (2015).[1]
Interpretation of Data:
The data clearly demonstrates that this compound exhibits significant cross-resistance with atovaquone. The atovaquone-resistant strain TM90-C2B is approximately 27 times less sensitive to this compound than the W2 strain. This level of cross-resistance is comparable to that of atovaquone itself in this assay. In contrast, there is no significant cross-resistance observed with dihydroartemisinin. The increased sensitivity of the TM90-C2B strain to chloroquine is a known phenomenon associated with certain resistance mechanisms.
Experimental Protocols
The following is a detailed methodology for the in vitro antimalarial drug sensitivity assay commonly used to determine the EC50 values presented above.
SYBR Green I-Based In Vitro Antimalarial Drug Sensitivity Assay
This assay measures the proliferation of P. falciparum in vitro by quantifying the amount of parasite DNA through the intercalation of the fluorescent dye SYBR Green I.
1. Materials and Reagents:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (e.g., RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and human serum or Albumax)
-
96-well black microplates, sterile
-
Test compounds (this compound and other antimalarials) dissolved in DMSO
-
SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100
-
SYBR Green I nucleic acid stain (10,000x concentrate)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)
2. Experimental Procedure:
-
Preparation of Drug Plates:
-
Serially dilute the test compounds in complete culture medium in a separate 96-well plate.
-
Transfer the diluted compounds to the black 96-well assay plates. Include drug-free wells as positive controls (100% parasite growth) and wells with uninfected red blood cells as negative controls (background fluorescence).
-
-
Parasite Culture Preparation:
-
Synchronize the P. falciparum culture to the ring stage.
-
Adjust the parasitemia to 0.5% and the hematocrit to 2% with uninfected human red blood cells and complete culture medium.
-
-
Incubation:
-
Add the parasite culture to the drug-containing assay plates.
-
Incubate the plates for 72 hours in a humidified, modular incubator chamber at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
-
Lysis and Staining:
-
Prepare the SYBR Green I staining solution by diluting the 10,000x stock 1:5000 in the lysis buffer.
-
After the 72-hour incubation, freeze the assay plates at -80°C and then thaw at room temperature to lyse the red blood cells.
-
Add the SYBR Green I staining solution to each well.
-
Incubate the plates in the dark at room temperature for 1-3 hours.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity of each well using a fluorescence plate reader.
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control.
-
Determine the 50% effective concentration (EC50) by plotting the inhibition data against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[7][8][9]
-
Visualizing Mechanisms and Workflows
Mechanism of Action and Cross-Resistance
The following diagram illustrates the shared mechanism of action of this compound and atovaquone on the parasite's cytochrome bc1 complex, which is the basis for their cross-resistance.
Caption: Shared inhibitory action of this compound and Atovaquone on the cytochrome bc1 complex.
Experimental Workflow for In Vitro Drug Sensitivity Testing
The diagram below outlines the key steps of the SYBR Green I-based assay for determining the cross-resistance profile.
Caption: Workflow for determining antimalarial EC50 values using the SYBR Green I assay.
Conclusion
The available data strongly indicates that this compound shares a common mechanism of action with atovaquone, leading to significant cross-resistance. This is a critical consideration for the future development of 4(1H)-quinolone-based antimalarials. Strategies to modify the quinolone scaffold to reduce affinity for the atovaquone binding site on the cytochrome bc1 complex, while retaining potent antimalarial activity, are essential for overcoming this liability. Further studies are warranted to establish a broader cross-resistance profile of this compound against a wider array of antimalarials and clinically relevant parasite isolates.
References
- 1. ICI 56,780 Optimization: Structural-Activity and Relationship Studies of 7-(2-phenoxyethoxy)-4(1H)-quinolones with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subtle Changes in Endochin-Like Quinolone Structure Alter the Site of Inhibition within the Cytochrome bc1 Complex of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Ubiquinol-Reduction (Qi) Site of the Mitochondrial Cytochrome bc1 Complex for the Development of Next Generation Quinolone Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Atovaquone? [synapse.patsnap.com]
- 7. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iddo.org [iddo.org]
- 9. journals.asm.org [journals.asm.org]
A Comparative Analysis of ICI 56780 and Primaquine for Causal Malaria Prophylaxis
For Immediate Release: November 19, 2025
Leiden, Netherlands – In the ongoing effort to combat malaria, a disease that continues to pose a significant global health threat, the evaluation of novel and existing compounds for causal prophylaxis remains a critical area of research. This guide provides a detailed comparative analysis of two such compounds: ICI 56780, an experimental 4(1H)-quinolone, and primaquine, a long-established 8-aminoquinoline and the current standard for radical cure of relapsing malaria. This analysis is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a compound developed by Imperial Chemical Industries, has demonstrated potent causal prophylactic activity in preclinical rodent and primate models of malaria.[1][2] Its proposed mechanism of action involves the inhibition of the parasite's mitochondrial cytochrome bc1 complex, a target it shares with the clinical antimalarial atovaquone.[1] Despite its promising activity, the development of this compound was halted due to the rapid emergence of drug resistance in Plasmodium berghei.[2][3]
Primaquine, the only currently licensed drug that effectively eliminates the dormant liver-stage hypnozoites of Plasmodium vivax and Plasmodium ovale, also exhibits causal prophylactic activity against all human malaria species.[4][5] Its mechanism of action is believed to involve the generation of reactive oxygen species, leading to oxidative damage in the parasite. While effective, its use is limited by the risk of severe hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.
This guide presents a side-by-side comparison of the available experimental data on the causal prophylactic efficacy of these two compounds, details the experimental protocols used in their evaluation, and visualizes their mechanisms of action and experimental workflows.
Quantitative Data on Causal Prophylactic Efficacy
The following tables summarize the available quantitative data on the causal prophylactic efficacy of this compound and primaquine from preclinical and clinical studies. Direct comparison is challenging due to variations in experimental models, parasite species, and drug administration routes.
Table 1: Causal Prophylactic Efficacy of this compound in Preclinical Models
| Animal Model | Parasite Species | Route of Administration | Effective Dose for Causal Prophylaxis | Reference(s) |
| Mice | Plasmodium berghei | Subcutaneous | 10 - 30 mg/kg (complete prophylaxis) | [1] |
| Rhesus Monkeys | Plasmodium cynomolgi | Subcutaneous | 10 - 30 mg/kg (complete prophylaxis) | [1] |
| Mice | P. berghei | Not Specified | 15 mg/kg (radical cure) | [2] |
Table 2: Causal Prophylactic Efficacy of Primaquine in Preclinical and Clinical Settings
| Host | Parasite Species | Route of Administration | Effective Dose for Causal Prophylaxis | Reference(s) |
| Mice | Plasmodium berghei | Oral | 25 mg/kg (3 doses, 100% efficacy) | [6] |
| Rhesus Monkeys | Plasmodium cynomolgi | Oral | 1.78 mg/kg/day for 10 days | [7] |
| Humans | P. falciparum & P. vivax | Oral | 30 mg daily | [8][9] |
| Humans | P. falciparum & P. vivax | Oral | 0.5 mg/kg daily | [5] |
Experimental Protocols
The evaluation of causal prophylactic activity of antimalarial compounds typically involves the following key steps:
-
Animal Models and Parasite Inoculation: Rodent models, most commonly mice infected with Plasmodium berghei sporozoites, are frequently used for initial screening. Non-human primate models, such as rhesus monkeys infected with P. cynomolgi or P. vivax, provide a closer approximation to human malaria. Infection is induced by the inoculation of viable sporozoites, either through the bite of infected mosquitoes or by intravenous injection.
-
Drug Administration: The test compound is administered to the animal models at various doses and regimens. The timing of drug administration is critical and is typically done shortly before or after sporozoite inoculation to target the developing liver-stage parasites.
-
Assessment of Efficacy: The primary endpoint for causal prophylactic efficacy is the complete prevention of blood-stage parasitemia. This is assessed by regular microscopic examination of blood smears or by more sensitive methods like quantitative polymerase chain reaction (qPCR) for a defined period post-inoculation. In some studies, the parasite load in the liver is quantified directly using techniques like bioluminescence imaging with transgenic parasites expressing luciferase.[6]
-
Controlled Human Malaria Infection (CHMI) Model: For clinical evaluation, healthy volunteers are intentionally infected with malaria parasites, typically P. falciparum, through mosquito bites or direct venous inoculation of sporozoites in a controlled setting. The investigational drug is administered before or after the challenge, and the subjects are closely monitored for the development of parasitemia.[10]
Visualizing Methodologies and Pathways
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Antimalarial Quinolones: Synthesis, potency, and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICI 56,780 Optimization: Structural-Activity and Relationship Studies of 7-(2-phenoxyethoxy)-4(1H)-quinolones with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antimalarial activity, and structure-activity relationship of 7-(2-phenoxyethoxy)-4(1H)-quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rational malaria chemoprophylaxis – The position of primaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of the prophylactic activity and pharmacokinetic profile of oral tafenoquine compared to primaquine for inhibition of liver stage malaria infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Causal prophylactic efficacy of atovaquone-proguanil (Malarone) in a human challenge model - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of ICI 56780 in Rodent Malaria Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of the antimalarial compound ICI 56780 in various rodent malaria models. The data presented is based on historical and recent preclinical studies, offering a quantitative comparison with other notable antimalarial agents. Detailed experimental protocols and a visualization of the proposed mechanism of action are included to support further research and development in this area.
Comparative Efficacy of this compound
This compound, a 4(1H)-quinolone derivative, has demonstrated significant activity against Plasmodium berghei in murine models, exhibiting both blood schizonticidal and causal prophylactic effects.[1] While initial studies highlighted its potential, the rapid development of parasite resistance has been a notable challenge.[1]
Blood Schizonticidal Activity
The 4-day suppressive test, a standard method for evaluating blood schizonticidal activity, has been widely used to assess the efficacy of antimalarial compounds. In this test, mice are infected with P. berghei, and the reduction in parasitemia following treatment is measured.
| Compound | Dose (mg/kg/day, s.c.) | Parasitemia Suppression (%) | Rodent Model | Reference |
| This compound | 1.0 - 2.5 | Suppressive Effect | P. berghei in mice | Ryley and Peters, 1970 |
| Chloroquine | 20 | 100 | P. berghei in mice | [2] |
| Quinine | 20 (day 1), 10 (days 2-4) | Ineffective | P. berghei in mice | [2][3] |
| P4Q-391 (4(1H)-quinolone analog) | 30 (oral) | 57 | P. berghei in mice | |
| ELQ-300 (4(1H)-quinolone analog) | 0.03 (oral) | 100 (infection blocked) | P. berghei in mice | [4] |
Causal Prophylactic Activity
Causal prophylactic activity refers to the ability of a compound to eliminate the pre-erythrocytic (liver) stages of the malaria parasite, thus preventing the establishment of a blood-stage infection.
| Compound | Dose (mg/kg, s.c.) | Prophylactic Effect | Rodent Model | Reference |
| This compound | 10 - 30 | Complete Prophylaxis | P. berghei in mice | Ryley and Peters, 1970 |
| This compound | 50 | Causal Prophylactic Activity | P. berghei in mice | [5][6] |
| Primaquine | 50 | Causal Prophylactic Activity | P. berghei in mice | [6] |
| Atovaquone | 3 | Causal Prophylactic Activity | P. berghei in mice | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antimalarial compounds in rodent models.
Peter's 4-Day Suppressive Test (Blood Schizonticidal Activity)
This is a standard test to evaluate the efficacy of a compound against the erythrocytic stages of Plasmodium.
-
Animal Model: Swiss albino mice (20-25 g).
-
Parasite: Chloroquine-sensitive Plasmodium berghei strain.
-
Infection: Mice are inoculated intraperitoneally (IP) with 0.2 mL of infected blood containing approximately 1 x 10^7 parasitized erythrocytes.
-
Treatment:
-
Test compounds are administered orally (p.o.) or subcutaneously (s.c.) once daily for four consecutive days, starting 2 hours post-infection.
-
A negative control group receives the vehicle (e.g., 7% Tween 80, 3% ethanol in distilled water).
-
A positive control group receives a standard antimalarial drug (e.g., chloroquine at 20 mg/kg).
-
-
Evaluation:
-
On day 5, thin blood smears are prepared from the tail blood of each mouse.
-
The smears are stained with Giemsa stain.
-
Parasitemia is determined by counting the number of parasitized red blood cells out of a total of 1000 red blood cells.
-
The percentage of parasitemia suppression is calculated using the formula: ((A - B) / A) * 100, where A is the average parasitemia in the negative control group and B is the average parasitemia in the treated group.[7]
-
Causal Prophylactic Activity Test
This test assesses the ability of a compound to inhibit the development of the parasite in the liver.
-
Animal Model: Swiss albino mice.
-
Parasite: Plasmodium berghei sporozoites.
-
Infection: Mice are challenged with an intravenous (IV) injection of sporozoites.
-
Treatment:
-
The test compound is administered at various doses and routes (e.g., s.c. or p.o.) at specific time points relative to infection (e.g., the day before, the day of, and the day after infection).[6]
-
Control groups include untreated infected mice and mice treated with a known prophylactic agent (e.g., primaquine).
-
-
Evaluation:
-
The development of blood-stage infection is monitored by examining Giemsa-stained blood smears daily from day 3 to day 14 post-infection.
-
The absence of parasites in the blood of treated mice indicates causal prophylactic activity.
-
Mechanism of Action and Signaling Pathway
This compound belongs to the 4(1H)-quinolone class of compounds, which are known to target the parasite's mitochondrial electron transport chain (mETC). Specifically, they are believed to inhibit the function of the cytochrome bc1 complex (Complex III), a critical component for ATP production and pyrimidine biosynthesis.
Caption: Proposed mechanism of action of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo validation of a novel antimalarial compound.
Caption: In vivo validation workflow for antimalarials.
References
- 1. ICI 56,780 Optimization: Structural-Activity and Relationship Studies of 7-(2-phenoxyethoxy)-4(1H)-quinolones with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study of chloroquine and quinine on malaria rodents and their effects on the mouse testis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative study of chloroquine and quinine on malaria rodents and their effects on the mouse testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [research-repository.griffith.edu.au]
- 5. 4(1H)-Quinolones with liver stage activity against Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4(1H)-Quinolones with Liver Stage Activity against Plasmodium berghei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Antimalarial Activity of 80% Methanolic Root Extract of Dorstenia barnimiana Against Plasmodium berghei–Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Safety Profile of a Novel 4(1H)-Quinolone Antimalarial, ICI 56780, in Comparison to Standard Therapies
An Objective Guide for Researchers and Drug Development Professionals
The quest for novel antimalarial agents with improved safety and efficacy profiles is a critical endeavor in global health. This guide provides a comparative analysis of the investigational compound ICI 56780 against current standard-of-care antimalarial drugs. This compound is a 4(1H)-quinolone derivative that has demonstrated blood schizonticidal and causal prophylactic activity in rodent malaria models[1][2][3][4]. However, its development was previously halted due to the rapid emergence of parasite resistance[3][5]. As research revisits older scaffolds, a thorough understanding of the potential safety profile of such compounds is paramount. This document summarizes available preclinical information and presents a hypothetical safety profile for this compound, juxtaposed with the established safety data of commonly used antimalarials.
Comparative Safety Analysis: this compound vs. Standard Antimalarials
Due to the early discontinuation of its development, specific clinical safety data for this compound is not publicly available. However, based on its classification as a 4(1H)-quinolone, potential safety concerns can be extrapolated for comparative purposes. The following tables summarize the known adverse effects of standard antimalarials, providing a benchmark against which the hypothetical profile of this compound can be assessed.
Table 1: Comparison of Common Adverse Effects of Standard Antimalarials
| Adverse Effect | Artesunate | Chloroquine | Mefloquine | Doxycycline | Atovaquone-Proguanil |
| Gastrointestinal | Nausea, vomiting, diarrhea, loss of appetite[6] | Nausea, vomiting, diarrhea, stomach pain, loss of appetite[7][8][9] | Nausea, vomiting, diarrhea, abdominal pain[10][11] | Nausea, stomach pain, diarrhea[12][13] | Stomach pain, nausea, vomiting, diarrhea[14][15][16] |
| Neurological | Dizziness, headache[6][17] | Headache[7][9] | Dizziness, difficulty sleeping, bad dreams, headache[10][11] | Headaches[13][18] | Headache, dizziness[15] |
| Dermatological | Rash, hives[6] | Rash, itching[9][19] | Skin rash[11] | Sun sensitivity, rash[12][13] | Rash[15] |
| Other | --- | --- | --- | Vaginal yeast infection[12] | Cough, mouth sores[15] |
Table 2: Comparison of Serious Adverse Effects of Standard Antimalarials
| Adverse Effect | Artesunate | Chloroquine | Mefloquine | Doxycycline | Atovaquone-Proguanil |
| Hematological | Hemolytic anemia, low white blood cell levels[20][21][22] | Low blood cell levels, hemolytic anemia[7][8][19] | --- | Changes in blood cells[18] | Anemia[16] |
| Cardiovascular | Slow heartbeat[22] | Heart rhythm changes[7] | Irregular heartbeat[11][23] | Fast heart rate[24] | Fast heartbeat |
| Hepatic | Jaundice, liver enzyme elevations[17][20] | Liver disease[7] | Liver problems[10] | Liver damage[13] | Liver injury[16][25] |
| Neurological/Psychiatric | Seizures, neuropsychiatric reactions[6][17] | Seizures, mental/mood changes[19][26] | Seizures, confusion, anxiety, paranoia, depression, hallucinations[10][26][27] | --- | Vivid dreams or nightmares[25] |
| Ocular | --- | Vision problems, retinopathy[7][19][28] | Vision problems[11][23] | Blurred vision[24] | --- |
| Renal | Kidney injury/failure[20][22] | Kidney injury[7] | --- | --- | Severe kidney disease is a contraindication[14] |
| Allergic/Dermatological | Severe allergic reactions[20] | Severe allergic reactions, Stevens-Johnson syndrome[8] | --- | Severe skin reactions, allergic reaction[18][24] | Severe skin reactions, hives, swelling[15] |
Based on the quinolone class, a hypothetical safety profile for this compound might include gastrointestinal disturbances and potential for neurological or psychiatric effects. Quinolone antibiotics, a related class, are known to have rare but serious adverse effects on the central nervous system and can cause phototoxicity. Therefore, a comprehensive preclinical safety package for any new 4(1H)-quinolone antimalarial would need to rigorously assess these potential liabilities.
Experimental Protocols
The safety assessment of a novel antimalarial like this compound would follow a standardized yet tailored preclinical and clinical testing pathway.
Preclinical Safety and Toxicology Studies
Objective: To determine the safety profile of the investigational drug in animal models before human administration.
Methodology:
-
Single-Dose Toxicity:
-
Species: Two mammalian species (one rodent, e.g., rat, and one non-rodent, e.g., dog).
-
Administration: Oral and intravenous routes to assess systemic toxicity.
-
Observation: Animals are monitored for a minimum of 14 days for signs of toxicity, and a full necropsy is performed.
-
Endpoint: Determine the maximum tolerated dose (MTD) and identify target organs of toxicity.
-
-
Repeat-Dose Toxicity:
-
Species: As above.
-
Duration: Typically 28 days for early-phase clinical trials, with longer durations (e.g., 90 days) for later phases.
-
Parameters Monitored: Clinical signs, body weight, food/water consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology, clinical chemistry, urinalysis), and full histopathological examination of tissues.
-
-
Safety Pharmacology:
-
Core Battery: Assessment of effects on the central nervous system (e.g., functional observational battery in rats), cardiovascular system (e.g., hERG assay, in vivo cardiovascular parameters in dogs), and respiratory system.
-
-
Genotoxicity:
-
A battery of in vitro and in vivo tests to assess mutagenic and clastogenic potential, including:
-
Ames test (bacterial reverse mutation assay).
-
In vitro chromosomal aberration test in mammalian cells.
-
In vivo micronucleus test in rodent hematopoietic cells.
-
-
-
Reproductive and Developmental Toxicology:
Clinical Trial Safety Monitoring
Objective: To evaluate the safety and tolerability of the investigational drug in humans.
Methodology:
-
Phase I (First-in-Human):
-
Population: Small number of healthy volunteers.
-
Design: Single ascending dose and multiple ascending dose studies.
-
Safety Monitoring: Intensive monitoring of adverse events (AEs), vital signs, ECGs, and clinical laboratory tests (hematology, biochemistry, urinalysis). Pharmacokinetic sampling is also conducted.
-
-
Phase II/III (Patient Trials):
-
Population: Patients with uncomplicated malaria.
-
Design: Randomized, controlled trials comparing the investigational drug to a standard-of-care antimalarial[31][32][33].
-
Adverse Event (AE) Monitoring:
-
Systematic collection of all AEs at each study visit, whether observed by the investigator or reported by the participant.
-
AEs are graded for severity (e.g., mild, moderate, severe) and assessed for their relationship to the study drug (e.g., not related, possibly related, probably related, definitely related).
-
Serious Adverse Events (SAEs) are reported to regulatory authorities and ethics committees within a specified timeframe.
-
-
Laboratory Monitoring: Regular blood and urine tests to monitor for hematological, hepatic, and renal toxicity.
-
Cardiovascular Monitoring: Regular ECGs to assess for any effects on cardiac conduction, a known concern for some antimalarials[34][35].
-
Visualizations
Hypothetical Signaling Pathway for Quinolone-Induced Phototoxicity
Caption: Hypothetical pathway of quinolone-induced phototoxicity.
Experimental Workflow for Preclinical Safety Assessment
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. ICI 56,780 Optimization: Structural-Activity and Relationship Studies of 7-(2-phenoxyethoxy)-4(1H)-quinolones with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Artesunate: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Chloroquine (Aralen): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. Chloroquine: MedlinePlus Drug Information [medlineplus.gov]
- 10. Mefloquine (Lariam®) - Public Health [publichealth.va.gov]
- 11. drugs.com [drugs.com]
- 12. cdc.gov [cdc.gov]
- 13. Doxycycline: Side Effects and How to Manage Them [healthline.com]
- 14. cdc.gov [cdc.gov]
- 15. Atovaquone and Proguanil: MedlinePlus Drug Information [medlineplus.gov]
- 16. Atovaquone and Proguanil [healthhub.sg]
- 17. What are the side effects of Artesunate? [synapse.patsnap.com]
- 18. Doxycycline: antibiotic for bacterial infections - NHS [nhs.uk]
- 19. Chloroquine - Wikipedia [en.wikipedia.org]
- 20. Artesunate: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 21. my.clevelandclinic.org [my.clevelandclinic.org]
- 22. Artesunate - Wikipedia [en.wikipedia.org]
- 23. Mefloquine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 24. Doxycycline | healthdirect [healthdirect.gov.au]
- 25. my.clevelandclinic.org [my.clevelandclinic.org]
- 26. Mefloquine: MedlinePlus Drug Information [medlineplus.gov]
- 27. Mefloquine - Wikipedia [en.wikipedia.org]
- 28. Side Effects of Chloroquine and Primaquine and Symptom Reduction in Malaria Endemic Area (Mâncio Lima, Acre, Brazil) - PMC [pmc.ncbi.nlm.nih.gov]
- 29. media.malariaworld.org [media.malariaworld.org]
- 30. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Monitoring antimalarial safety and tolerability in clinical trials: A case study from Uganda | Scilit [scilit.com]
- 32. Monitoring antimalarial safety and tolerability in clinical trials: A case study from Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Reviewing the Cardiovascular Safety Profile of Antimalarial Drugs | Infectious Diseases Data Observatory [iddo.org]
- 35. Reviewing the Cardiovascular Safety Profile of Antimalarial Drugs — MORU Tropical Health Network [tropmedres.ac]
Statistical Validation of ICI 56780's Effect on Parasite Clearance: A Comparative Guide
This guide provides a comprehensive comparison of the antimalarial agent ICI 56780 and its analogs with standard antimalarial drugs. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance supported by experimental data.
Executive Summary
This compound is a 4(1H)-quinolone derivative that has demonstrated causal prophylactic and blood schizontocidal activity against Plasmodium berghei in rodent models.[1][2][3] A significant challenge with this compound is the rapid development of parasite resistance.[1][3][4] Research has focused on optimizing the 4(1H)-quinolone core to enhance potency, improve metabolic stability, and reduce cross-resistance with other quinolones like atovaquone.[1][3][4] This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the proposed mechanism of action.
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of this compound and its analogs in comparison to standard antimalarial drugs. It is important to note that the data presented is a synthesis from multiple studies and may not represent direct head-to-head comparisons under identical experimental conditions.
Table 1: In Vitro Efficacy against Plasmodium falciparum
| Compound | Strain(s) | IC50 / EC50 (nM) | Reference(s) |
| This compound Analogs | |||
| 3-bromo-substituted 4(1H)-quinolone (16c) | W2, TM90-C2B | Low nanomolar | [1] |
| Endochin-like quinolone (ELQ-121) | D6, Dd2 | ~0.03-0.04 | [5] |
| Endochin-like quinolone (ELQ-400) | P. knowlesi, P. falciparum | <10 | [6] |
| 4(1H)-quinolone derivative (LSPN182) | Sensitive & Resistant strains | 70-480 | [7] |
| Standard Antimalarials | |||
| Artemisinin | Chloroquine-resistant isolates | 7.67 | [8] |
| Chloroquine-susceptible isolates | 11.4 | [8] | |
| Atovaquone | Chloroquine-susceptible & resistant isolates | 0.680 - 1.76 | |
| Chloroquine | W2 (resistant) | ~100-300 | [9] |
| 3D7 (sensitive) | ~10-20 | [9] |
Table 2: In Vivo Efficacy against Plasmodium berghei in Mice
| Compound | Efficacy Metric | Value | Reference(s) |
| This compound & Analogs | |||
| This compound | ED50 | 0.05 mg/kg | [2] |
| 3-bromo-substituted 4(1H)-quinolone (16c) | % Parasitemia Reduction (Day 6) | 61% | [1] |
| 4(1H)-quinolone derivative | % Parasitemia Reduction (Day 7, 50 mg/kg) | 45% | [7][10] |
| Standard Antimalarials | |||
| Chloroquine | ED50 | Varies by study | |
| Artemisinin Derivatives | ED50 | Varies by study |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and other antimalarials.
In Vitro Susceptibility Assays
-
Parasite Culture: Plasmodium falciparum strains are cultured in human erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with Albumax II.
-
Drug Preparation: Compounds are dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Assay Procedure: Asynchronous or synchronized parasite cultures are exposed to the compounds for a defined period (e.g., 48 or 72 hours). Parasite growth inhibition is measured using methods such as the [3H]-hypoxanthine incorporation assay or by staining with a fluorescent dye (e.g., SYBR Green) and quantifying parasitemia via flow cytometry.
-
Data Analysis: The 50% inhibitory concentration (IC50) or effective concentration (EC50) is calculated by fitting the dose-response data to a sigmoid Emax model using non-linear regression.
In Vivo Efficacy Studies (Peters' 4-Day Suppressive Test)
-
Animal Model: Female Swiss Webster or BALB/c mice are infected intraperitoneally or intravenously with Plasmodium berghei.
-
Drug Administration: The test compounds are typically administered orally or subcutaneously once daily for four consecutive days, starting on the day of infection.
-
Parasitemia Monitoring: Thin blood smears are prepared from tail blood on day 4 post-infection, stained with Giemsa, and parasitemia is determined by microscopic examination.
-
Efficacy Calculation: The percentage of parasitemia suppression is calculated relative to an untreated control group. The 50% effective dose (ED50) can be determined from dose-response curves.
Parasite Clearance Rate Determination
-
Methodology: The parasite clearance half-life (PC1/2) is a key metric for assessing the in vivo efficacy of fast-acting antimalarials. It is determined from the slope of the log-linear phase of the parasitemia reduction curve following treatment.
-
Data Collection: Parasitemia is measured at frequent intervals (e.g., every 6-12 hours) after drug administration.
-
Statistical Analysis: The WorldWide Antimalarial Resistance Network (WWARN) provides a Parasite Clearance Estimator (PCE) tool that uses a standardized method to calculate the parasite clearance rate from parasitemia-time data. This approach accounts for a potential lag phase before the exponential decline in parasite density.
Mandatory Visualization
Mechanism of Action of 4(1H)-Quinolones
The proposed mechanism of action for 4(1H)-quinolones, including this compound, involves the inhibition of the parasite's mitochondrial electron transport chain.
References
- 1. ICI 56,780 Optimization: Structural-Activity and Relationship Studies of 7-(2-phenoxyethoxy)-4(1H)-quinolones with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antimalarial activity, and structure-activity relationship of 7-(2-phenoxyethoxy)-4(1H)-quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICI 56,780 Optimization: Structure-Activity Relationship Studies of 7-(2-Phenoxyethoxy)-4(1H)-quinolones with Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of endochin-like quinolones for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Endochin-Like Quinolones Exhibit Potent In Vitro Activity against Plasmodium knowlesi but Do Not Synergize with Proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositorio.usp.br [repositorio.usp.br]
- 8. In vitro activity of artemisinin derivatives against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for ICI 56780: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of research chemicals is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the disposal of ICI 56780, an antimalarial agent intended for research use only.
Core Principles for Disposal
When handling a research chemical with unknown specific hazards, it is crucial to assume it may be toxic, flammable, corrosive, and reactive.[1] The following principles, derived from general laboratory safety guidelines, should form the basis of your disposal plan:
-
Avoid Sewer and Regular Trash Disposal: Never dispose of this compound down the sink or in the regular trash.[4] Improper disposal can lead to environmental contamination and is illegal.
-
Segregation is Key: Do not mix this compound waste with other chemical waste streams unless their compatibility is known.[4][5] Incompatible wastes can react, leading to fire, explosion, or the generation of toxic gases.
-
Proper Labeling: All containers holding this compound waste must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), any known hazard information, and the date of accumulation.[2][3]
-
Use Designated Hazardous Waste Containers: Collect all waste contaminated with this compound in designated, sealed, and chemically compatible hazardous waste containers.[1][6]
Step-by-Step Disposal Protocol
This protocol provides a direct, operational plan for the safe disposal of this compound.
-
Personal Protective Equipment (PPE): Before handling this compound, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1] All handling of the solid compound or solutions should be done in a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]
-
Waste Collection:
-
Solid Waste: Collect any solid this compound, including empty original containers and contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated solid hazardous waste container.[1]
-
Liquid Waste: Collect any solutions containing this compound in a designated liquid hazardous waste container. Ensure the container is made of a material compatible with the solvent used.
-
Sharps: Any sharps (e.g., needles, scalpels) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
-
Container Management:
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[3]
-
Provide them with all available information about the compound.
-
Federal, state, and local regulations prohibit the transportation, storage, or disposal of unknown wastes, making proper identification and labeling crucial.[7]
-
Decontamination of Laboratory Equipment
Any laboratory equipment that has come into contact with this compound must be thoroughly decontaminated before reuse or disposal.[8][9][10]
-
Initial Cleaning: Remove any visible residues of this compound from the equipment.[10]
-
Chemical Disinfection: Clean the equipment with a suitable solvent that is known to dissolve this compound, followed by a thorough wash with detergent and water. The rinsate from this process should be collected as hazardous liquid waste.
-
Final Rinse: Rinse the equipment with deionized water and allow it to air dry completely.[10]
-
Labeling: Once decontaminated, label the equipment as "Decontaminated" with the date and the method used.[8]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. unomaha.edu [unomaha.edu]
- 3. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 4. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 5. A Quick Guide to Lab Equipment Decontamination - Microlit [microlit.com]
- 6. Hazardous chemicals, activities or devices - Society for Science [societyforscience.org]
- 7. Unknowns | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 8. polarlabprojects.com [polarlabprojects.com]
- 9. cmich.edu [cmich.edu]
- 10. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
Navigating the Uncharted: Safety Protocols for Handling ICI 56780
For research, scientist, and drug development professionals, the handling of novel compounds like ICI 56780, an antimalarial agent intended for research use only, demands a stringent adherence to safety protocols, especially in the absence of a comprehensive Safety Data Sheet (SDS). Lacking specific hazard data, this compound (CAS 28130-28-1) must be treated as a potentially hazardous substance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of the research environment.
Immediate Safety and Personal Protective Equipment (PPE)
Given the unknown toxicological profile of this compound, a conservative approach to personal protection is paramount. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn at all times. Double-gloving is recommended, especially during procedures with a high risk of splashing. Gloves must be inspected for integrity before each use and disposed of immediately after handling the compound. |
| Eye Protection | Safety goggles or a face shield | ANSI Z87.1-compliant safety goggles are mandatory to protect against splashes. A face shield should be used in conjunction with goggles when there is a significant risk of aerosol generation or splashing. |
| Body Protection | Laboratory coat | A clean, buttoned laboratory coat must be worn to protect skin and personal clothing. |
| Respiratory Protection | Fume hood | All handling of solid or powdered this compound, and any procedures that may generate dust or aerosols, must be conducted within a certified chemical fume hood to prevent inhalation. |
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.
1. Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment and reagents before handling the compound to minimize time spent in the handling area.
-
Clearly label all containers with the chemical name ("this compound"), CAS number (28130-28-1), and any known hazard warnings.
2. Handling:
-
Conduct all manipulations of this compound within a chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.
-
If creating solutions, add the solid to the solvent slowly to avoid splashing.
3. Post-Handling:
-
Thoroughly clean all equipment and the work area within the fume hood after use.
-
Carefully remove and dispose of gloves and any other contaminated disposable materials in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Unused or expired this compound, as well as contaminated items such as weighing paper and gloves, should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Sharps: Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container.
Disposal Procedure:
-
All waste containers must be labeled as "Hazardous Waste" and include the full chemical name "this compound" and CAS number "28130-28-1".
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Arrange for waste disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
Visualizing Safety Workflows
To further clarify the procedural steps for handling and disposing of this compound, the following diagrams illustrate the recommended workflows.
Caption: PPE Selection Workflow for this compound.
Caption: Disposal Workflow for this compound Waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
